Fmoc-4-methyl-D-phenylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373223 | |
| Record name | Fmoc-4-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204260-38-8 | |
| Record name | Fmoc-4-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-D-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-4-methyl-D-phenylalanine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-4-methyl-D-phenylalanine, a crucial building block in modern peptide chemistry. We will explore its chemical and physical properties, detail its application in solid-phase peptide synthesis, and discuss its emerging role in the development of novel therapeutics, particularly in the context of neurodegenerative diseases.
Core Properties of this compound
This compound is a synthetic amino acid derivative valued for its unique structural features that enhance the properties of synthetic peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for orthogonal peptide synthesis strategies. The D-configuration of the chiral center offers resistance to enzymatic degradation, while the methyl group at the para position of the phenyl ring increases hydrophobicity, which can influence peptide folding, stability, and binding interactions.
Physicochemical Data
| Property | Value |
| CAS Number | 204260-38-8 |
| Molecular Formula | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.46 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 167-172 °C |
| Purity | Typically ≥98% (HPLC) |
| Optical Rotation | [a]D²⁰ = +27 ±5º (c=1 in DMF) |
| Solubility | Soluble in polar organic solvents like DMF and NMP |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group during the coupling of the carboxylic acid to the free amine of the growing peptide chain attached to a solid support.
Experimental Protocols
The following are generalized yet detailed protocols for the incorporation of this compound into a peptide sequence using manual SPPS.
Materials and Reagents:
-
This compound
-
Appropriate solid support resin (e.g., Rink Amide, Wang resin)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3-5 minutes and then drain the solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Fmoc Deprotection Workflow
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), in DMF.
-
Add a base such as DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Amino Acid Coupling Workflow
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Role in Drug Discovery and Development
The incorporation of 4-methyl-D-phenylalanine into peptide sequences is a strategic approach in drug design aimed at enhancing therapeutic properties. The D-amino acid configuration provides significant resistance to proteases, thereby increasing the in vivo half-life of the peptide.[1] The methyl group enhances hydrophobicity, which can lead to improved binding affinity and structural stability.[2][3]
Application in Alzheimer's Disease Research
A promising area of application for peptides containing methylated phenylalanine is in the development of therapeutics for Alzheimer's disease.[2] The pathology of Alzheimer's is associated with the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[2] Research has focused on developing peptides that can bind to Aβ and inhibit its aggregation.
The inclusion of methylated phenylalanine in these synthetic peptides is intended to:
-
Stabilize Peptide Structure: The hydrophobic nature of the methylphenyl group can promote specific peptide conformations that are favorable for binding to Aβ.[2]
-
Improve Binding Affinity: Enhanced hydrophobic interactions can lead to stronger and more specific binding to the Aβ peptide.[2]
-
Increase Protease Stability: The D-amino acid backbone makes the peptide less susceptible to degradation in a biological environment.[2]
Preliminary studies have shown that peptides containing methylated phenylalanine can strongly bind to amyloid-beta and significantly reduce the formation of Aβ fibrils.[2]
Proposed Mechanism of Aβ Aggregation Inhibition
Conclusion
This compound is a valuable synthetic amino acid that offers significant advantages for peptide-based drug discovery. Its unique combination of an Fmoc protecting group, a D-chiral center, and a methylated aromatic side chain allows for the synthesis of peptides with enhanced stability and potentially greater biological activity. The application of this compound in developing inhibitors of amyloid-β aggregation highlights its potential in addressing challenging therapeutic targets like those found in neurodegenerative diseases. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for researchers aiming to leverage the properties of this compound in their research and development endeavors.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-4-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-4-methyl-D-phenylalanine, a valuable non-canonical amino acid derivative utilized in peptide synthesis and drug discovery. The introduction of a methyl group on the phenyl ring of D-phenylalanine can significantly influence the pharmacological properties of peptides, such as metabolic stability and receptor binding affinity. This guide details the chemical pathways, experimental protocols, and analytical characterization of this important building block.
Overview of the Synthetic and Purification Workflow
The synthesis of this compound is a two-stage process. The first stage involves the asymmetric synthesis of the precursor amino acid, 4-methyl-D-phenylalanine. The second stage is the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. Subsequent purification is crucial to ensure the high purity required for solid-phase peptide synthesis (SPPS).
Stage 1: Asymmetric Synthesis of 4-Methyl-D-phenylalanine
The enantioselective synthesis of 4-methyl-D-phenylalanine is a critical first step. While several methods for the asymmetric synthesis of D-amino acids exist, enzymatic reductive amination of the corresponding α-keto acid, 4-methylphenylpyruvic acid, offers a highly efficient and stereoselective route.[1]
Experimental Protocol: Enzymatic Reductive Amination
This protocol is based on established methods for the enzymatic synthesis of D-phenylalanine derivatives.[1]
Materials:
-
4-methylphenylpyruvic acid
-
Ammonium chloride (NH₄Cl)
-
D-amino acid dehydrogenase (D-AADH) or a suitable transaminase
-
Nicotinamide adenine dinucleotide (NADH) or pyridoxal 5'-phosphate (PLP) as a cofactor
-
Phosphate buffer (pH 7.5-8.5)
-
Deionized water
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4-methylphenylpyruvic acid and a molar excess of ammonium chloride in phosphate buffer.
-
Cofactor Addition: Add the appropriate cofactor (NADH for dehydrogenase or PLP for transaminase) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the D-amino acid dehydrogenase or transaminase.
-
Reaction Conditions: Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Remove the denatured enzyme by centrifugation or filtration.
-
Isolation: The aqueous solution containing 4-methyl-D-phenylalanine can be used directly in the next step or the product can be isolated by ion-exchange chromatography.
Quantitative Data (Expected):
| Parameter | Value |
| Substrate Concentration | 10-50 mM |
| Enzyme Loading | 1-5 mg/mL |
| Conversion Rate | >95% |
| Enantiomeric Excess (e.e.) | >99% (D-isomer) |
Stage 2: Fmoc Protection of 4-Methyl-D-phenylalanine
The protection of the α-amino group with the Fmoc moiety is achieved by reacting 4-methyl-D-phenylalanine with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-4-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-4-methyl-D-phenylalanine (Fmoc-4-methyl-D-phenylalanine). This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools. The incorporation of a methyl group at the para position of the phenyl ring enhances hydrophobicity and can influence peptide structure and function.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃NO₄ | [1][2] |
| Molecular Weight | 401.46 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 167-172 °C | [1] |
| Optical Rotation | [α] ২০/D = +27 ±5 º (c=1 in DMF) | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| CAS Number | 204260-38-8 | [1] |
Solubility Profile
| Solvent | Type | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for SPPS.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | An alternative to DMF, known for good resin swelling.[4] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Often used for resin washing and some coupling reactions.[4] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | Can be used to dissolve difficult-to-solubilize Fmoc-amino acids, sometimes in a mixture with DMF.[5] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | |
| Water | Polar Protic | Sparingly Soluble | [3] |
Spectral Data
Detailed spectral data is essential for the quality control and identification of this compound. While specific spectra for this D-enantiomer are not widely published, data from its L-enantiomer and the parent amino acid provide valuable reference points.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent amino acid, 4-methyl-D-phenylalanine, in D₂O shows characteristic signals at δ 2.84-2.90 ppm (2H, CH₂), 3.79 ppm (1H, CH), 7.08 ppm (2H, C₆H₄), and 7.35 ppm (2H, C₆H₄). For the Fmoc-protected version, additional peaks corresponding to the fluorenylmethoxycarbonyl group would be expected in the aromatic and aliphatic regions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a fingerprint of the carbon skeleton. For the closely related Fmoc-L-phenylalanine, characteristic peaks are observed for the carbonyl, aromatic, and aliphatic carbons.[6]
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the compound. The expected monoisotopic mass for C₂₅H₂₃NO₄ is 401.1627 u. A typical mass spectrum of the related Fmoc-L-phenylalanine shows a prominent molecular ion peak.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this compound typically involves two main stages: the synthesis of the 4-methyl-D-phenylalanine backbone and its subsequent protection with the Fmoc group.
Stage 1: Synthesis of 4-methyl-D-phenylalanine
A common method for the asymmetric synthesis of D-phenylalanine derivatives is through enzymatic kinetic resolution or asymmetric synthesis routes.[2]
Stage 2: Fmoc Protection of 4-methyl-D-phenylalanine
This protocol describes a general procedure for the N-terminal protection of an amino acid with the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
Materials:
-
4-methyl-D-phenylalanine
-
Fmoc-OSu
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-D-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted reagents.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the product.
-
Extract the this compound with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is a common method for purifying the crude Fmoc-protected amino acid.
Materials:
-
Crude this compound
-
Appropriate solvent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexanes mixture.
-
Dry the purified crystals under vacuum.
HPLC Analysis for Purity Assessment
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of this compound.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm (characteristic for the Fmoc group) |
Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
The following diagrams illustrate key processes involving this compound in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Phe-OH(35661-40-6) MS [m.chemicalbook.com]
A Technical Guide to Fmoc-4-methyl-D-phenylalanine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-4-methyl-D-phenylalanine is a crucial amino acid derivative for researchers engaged in peptide synthesis and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring of D-phenylalanine, offers distinct advantages in the design and synthesis of novel peptides with tailored properties. This technical guide provides a comprehensive overview of its chemical properties, a general protocol for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.
Core Properties and Specifications
The incorporation of this compound into a peptide sequence can enhance hydrophobic interactions, influencing the peptide's conformation and bioactivity.[1] The Fmoc group is a base-labile protecting group for the amine function, which is central to the strategy of Fmoc-based solid-phase peptide synthesis.
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C25H23NO4[1][2][3] |
| Molecular Weight | 401.46 g/mol [1][3][4] |
| CAS Number | 204260-38-8[1][3] |
| Appearance | White powder[1][4] |
| Melting Point | 167-172 °C[1][3] |
| Purity (by HPLC) | ≥ 98%[1] |
| Optical Rotation | [a]D20 = +27 ±5º (c=1 in DMF)[1] |
General Experimental Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS
The primary application of this compound is as a building block in solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Washing solvents (e.g., DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for a period of 30 minutes to an hour to ensure optimal reaction conditions.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is typically allowed to proceed for 20-30 minutes and results in a free amine on the peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with a coupling reagent such as HATU and a base like DIPEA. This activation step generates a highly reactive species ready for coupling.
-
Coupling: The activated this compound solution is added to the resin with the free amine. The coupling reaction is allowed to proceed for 1-2 hours, or until completion as monitored by a colorimetric test (e.g., ninhydrin test).
-
Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: The steps of deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.
Visualizing the Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The logical progression of adding an amino acid to a growing peptide chain using the Fmoc-SPPS strategy can be visualized as a cyclical workflow. This process is fundamental to the application of this compound.
References
Optical Rotation of Fmoc-4-methyl-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the optical rotation of Fmoc-4-methyl-D-phenylalanine, a critical parameter for ensuring enantiomeric purity in peptide synthesis and drug development. Chiral molecules, such as this amino acid derivative, have the unique property of rotating the plane of polarized light, a phenomenon known as optical rotation. The magnitude and direction of this rotation are key identifiers of a specific enantiomer.
Quantitative Data on Optical Rotation
The specific rotation ([α]) is a fundamental, characteristic property of a chiral substance. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 gram per milliliter concentration in a 1-decimeter-long polarimeter tube. The specific rotation of this compound and its L-enantiomer are presented below. For comparative purposes, data for other relevant Fmoc-D-phenylalanine derivatives are also included.
| Compound | Specific Rotation ([α]) | Conditions (Concentration, Solvent) | Temperature (°C) | Wavelength (nm) |
| This compound | +27 ± 5° | c=1, DMF | 20 | 589 (Sodium D-line) [1] |
| Fmoc-4-methyl-L-phenylalanine | -31 ± 1° | c=1, DMF | 20 | 589 (Sodium D-line)[2] |
| Fmoc-4-iodo-D-phenylalanine | +21 ± 1° | c=1, DMF | 25 | 589 (Sodium D-line)[3] |
| Fmoc-4-amino-D-phenylalanine | +10 ± 2° | c=1, DMF | 20 | 589 (Sodium D-line)[4] |
DMF: Dimethylformamide
Experimental Protocol for Determining Optical Rotation
This section details a standard operating procedure for the accurate measurement of the optical rotation of this compound.
1. Instrumentation and Materials
-
Polarimeter: A device capable of measuring optical rotation to a precision of at least 0.01°. The instrument should be equipped with a sodium D-line light source (589 nm) and temperature control.
-
Polarimeter Cell: A 1-decimeter (100 mm) path length cell.
-
Analytical Balance: Capable of weighing to ±0.1 mg.
-
Volumetric Flask: 10 mL, Class A.
-
Solvent: High-purity Dimethylformamide (DMF), HPLC grade or equivalent.
-
Sample: this compound, solid powder.
2. Procedure
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument to zero using a blank solution of DMF in the polarimeter cell. Ensure the cell is clean and free of air bubbles.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Add a small amount of DMF to dissolve the sample completely.
-
Once dissolved, add DMF to the mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Carefully fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Allow the temperature of the sample solution to equilibrate to 20°C ± 0.5°C.[5]
-
Record the observed optical rotation (α). Take multiple readings to ensure stability and calculate the average.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α]λT = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source.
-
-
Workflow for Optical Rotation Measurement
The following diagram illustrates the key steps involved in the determination of the optical rotation of this compound.
Caption: Workflow for determining the optical rotation of a sample.
Logical Relationship of Enantiomers and Optical Rotation
The relationship between the D and L enantiomers of a chiral molecule and their effect on plane-polarized light is a fundamental concept in stereochemistry.
Caption: Interaction of enantiomers with plane-polarized light.
The positive sign (+) for the specific rotation of this compound indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). Conversely, its enantiomer, Fmoc-4-methyl-L-phenylalanine, is levorotatory, rotating the light to the left (counter-clockwise) by a similar magnitude. This opposing optical activity is a definitive characteristic of enantiomeric pairs. Accurate measurement of optical rotation is therefore an essential quality control step to verify the stereochemical identity and purity of chiral starting materials in pharmaceutical manufacturing.
References
Technical Guide: Spectroscopic and Methodological Insights into Fmoc-4-methyl-D-phenylalanine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Nα-Fmoc-protected amino acids, with a focus on Fmoc-4-methyl-D-phenylalanine. Due to the limited availability of public domain NMR data for this compound, this guide will utilize the comprehensive ¹H and ¹³C NMR data of the structurally similar Fmoc-L-phenylalanine as a primary illustrative example. This information is supplemented with detailed experimental protocols and conceptual frameworks relevant to the application of such modified amino acids in contemporary drug discovery and development.
Introduction: The Role of Modified Amino Acids in Drug Discovery
The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy for enhancing their pharmacological properties. Modified amino acids, such as this compound, can improve metabolic stability, receptor affinity and selectivity, and bioavailability. The 4-methyl substitution on the phenyl ring, for instance, can introduce favorable hydrophobic interactions and influence the conformational preferences of the peptide backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quality control of these complex molecules, providing atomic-level information crucial for rational drug design.
NMR Data Presentation: An Illustrative Example
As a close structural analog, the NMR data for Fmoc-L-phenylalanine provides valuable insights into the expected spectral features of this compound. The primary differences would be anticipated in the aromatic region of the spectrum due to the presence of the methyl group on the phenyl ring.
¹H NMR Spectral Data of Fmoc-L-phenylalanine in DMSO-d₆
The following table summarizes the proton NMR chemical shifts for Fmoc-L-phenylalanine, acquired at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.78 | broad s | Exchangeable with D₂O |
| Fmoc Aromatic | 7.89 | d | |
| Fmoc Aromatic | 7.76 | t | |
| Fmoc Aromatic | 7.65 | m | |
| Fmoc Aromatic | 7.41 | t | |
| Fmoc Aromatic | 7.32 | t | |
| Phenylalanine Aromatic | 7.28 | m | |
| Amide (-NH) | 7.21 | d | |
| Fmoc CH, CH₂ | 4.22 - 4.13 | m | |
| α-CH | Not explicitly assigned | m | |
| β-CH₂ | 3.09 | dd | |
| β-CH₂ | 2.88 | dd |
¹³C NMR Spectral Data of Fmoc-L-phenylalanine
The table below presents the carbon-13 NMR chemical shifts for Fmoc-L-phenylalanine.
| Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~173 |
| Fmoc (C=O) | ~156 |
| Aromatic Carbons | 120 - 144 |
| Fmoc CH | ~66 |
| α-CH | ~56 |
| Fmoc CH₂ | ~47 |
| β-CH₂ | ~37 |
Experimental Protocols for NMR Spectroscopy
Obtaining high-quality NMR data for Fmoc-protected amino acids requires meticulous sample preparation and a systematic approach to data acquisition.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Deuterated solvents are essential for solution-state NMR. For Fmoc-protected amino acids, which can have limited solubility, DMSO-d₆ is a common and effective choice. Other potential solvents include CDCl₃ and Methanol-d₄.
-
Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]
-
Sample Handling :
-
Dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter which can degrade spectral quality.
-
Use high-quality, clean, and dry NMR tubes to avoid contaminants and ensure good magnetic field homogeneity.
-
NMR Data Acquisition
-
Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Parameters :
-
Number of Scans : Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is standard.
-
Spectral Width : A spectral width of -2 to 14 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Parameters :
-
Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Pulse Program : A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Referencing : Chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Mandatory Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a modified amino acid in a drug development context.
References
An In-depth Technical Guide to the Hydrophobic Character of the 4-methyl-D-phenylalanine Side Chain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrophobic character of the 4-methyl-D-phenylalanine side chain, a non-canonical amino acid increasingly utilized in peptide and drug design. This document outlines quantitative measures of its hydrophobicity, detailed experimental protocols for its determination, and the implications of its hydrophobic nature in a biological context.
Quantitative Assessment of Hydrophobicity
The hydrophobicity of an amino acid side chain is a critical determinant of its behavior in aqueous and lipid environments, influencing peptide folding, protein-protein interactions, and ligand-receptor binding. The hydrophobicity of 4-methyl-D-phenylalanine is primarily attributed to its aromatic ring and the addition of a methyl group in the para position.
| Parameter | 4-methyl-D-phenylalanine | L-phenylalanine | Method |
| XLogP3 | -1.2 | 1.8 | Computed |
| Hydrophobicity Index (pH 7) | Not available | 100 | Experimental (RP-HPLC)[1] |
| Kyte-Doolittle Hydropathy Score | Not available | 2.8 | Experimental |
Note: The XLogP3 value is a calculated partition coefficient, which predicts the distribution of a compound between n-octanol and water. A lower value suggests lower lipophilicity. However, it is important to note that this is a computed value and may not fully represent experimental observations. For comparison, the naturally occurring L-phenylalanine has a significantly higher experimental hydrophobicity index. The methyl group in 4-methyl-D-phenylalanine is expected to increase its hydrophobicity compared to phenylalanine.
Experimental Protocols for Hydrophobicity Determination
The hydrophobicity of amino acid side chains can be experimentally determined using several methods. The two most common and relevant techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the shake-flask method for determining the octanol-water partition coefficient (logP).
Determination of Hydrophobicity Index by RP-HPLC
This method is based on the principle that the retention time of a compound on a non-polar stationary phase is directly proportional to its hydrophobicity.
Workflow for RP-HPLC Hydrophobicity Determination
Caption: Workflow for determining the hydrophobicity index of amino acids using RP-HPLC.
Detailed Methodology:
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Amino acid standards (including 4-methyl-D-phenylalanine and a reference amino acid like phenylalanine).
-
-
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each amino acid standard in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
HPLC System Setup:
-
Install the C18 column and set the column temperature (e.g., 25°C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
-
Injection and Elution:
-
Inject a fixed volume (e.g., 10 µL) of the amino acid standard solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Record the retention time (t_R) at which the peak maximum elutes.
-
Repeat the analysis for all standards, ensuring column re-equilibration between runs.
-
Calculate a hydrophobicity index (HI) relative to a standard amino acid (e.g., glycine or phenylalanine) using established equations that correlate retention time with hydrophobicity.
-
-
Biological Implications and Applications
The hydrophobic character of the 4-methyl-D-phenylalanine side chain has significant implications for its use in drug design and protein engineering. The introduction of this non-canonical amino acid can modulate the pharmacological properties of peptides.
Role in Structure-Activity Relationship (SAR) of Bioactive Peptides
The hydrophobicity of amino acid residues is a key determinant in the interaction of peptides with their biological targets. In the context of G protein-coupled receptors (GPCRs), the binding of a peptide ligand to the receptor's orthosteric or allosteric sites is often driven by hydrophobic interactions.
A notable example is the study of sansalvamide A peptide analogues, where modifications to the phenylalanine moiety influence the peptide's antitumor activity. The substitution at the 4'-position of the phenyl ring directly impacts the hydrophobicity of the side chain, which in turn affects the peptide's ability to interact with its cellular target and exert its cytotoxic effects.
Logical Relationship in SAR of Sansalvamide A Analogues
Caption: Structure-Activity Relationship (SAR) of Sansalvamide A analogues.
This diagram illustrates that modifying the substituent at the 4'-position of the phenylalanine residue within the sansalvamide A peptide alters the side chain's hydrophobicity. This change in hydrophobicity, in turn, modulates the binding affinity of the peptide to its cellular target, ultimately leading to a change in its antitumor cytotoxicity. The incorporation of a methyl group, as in 4-methyl-D-phenylalanine, would be expected to increase the hydrophobicity compared to the unsubstituted phenylalanine, potentially leading to enhanced biological activity in certain contexts.
Conclusion
The hydrophobic character of the 4-methyl-D-phenylalanine side chain is a key feature that makes it a valuable tool for medicinal chemists and protein engineers. While experimental data on its hydrophobicity is still emerging, computational methods and comparative analysis with phenylalanine provide a solid foundation for its application. The ability to fine-tune the hydrophobicity of peptides by incorporating 4-methyl-D-phenylalanine allows for the optimization of their pharmacokinetic and pharmacodynamic properties, leading to the development of more potent and stable therapeutic agents. The experimental protocols outlined in this guide provide a framework for the precise characterization of this and other non-canonical amino acids, facilitating their rational incorporation into novel drug candidates.
References
The Strategic Integration of Fmoc-4-methyl-D-phenylalanine in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-proteinogenic amino acid, 4-methyl-D-phenylalanine, when protected with the fluorenylmethyloxycarbonyl (Fmoc) group, serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains offers a strategic approach to enhance hydrophobicity, metabolic stability, and receptor binding affinity. This technical guide explores the multifaceted applications of Fmoc-4-methyl-D-phenylalanine in biochemistry, with a focus on its role in peptide-based drug discovery and development. Detailed experimental protocols for peptide synthesis and analysis are provided, alongside a quantitative comparison of the impact of such modifications and a visualization of a relevant signaling pathway.
Introduction
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including susceptibility to enzymatic degradation and rapid clearance. The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[1][2] 4-methyl-D-phenylalanine, a derivative of D-phenylalanine, introduces a methyl group on the phenyl ring, which enhances its hydrophobic character.[3] The use of the D-enantiomer provides resistance to proteolysis by endogenous enzymes, which are stereospecific for L-amino acids.[1][2] The Fmoc protecting group facilitates its seamless integration into standard SPPS protocols. This guide will delve into the practical applications and methodologies associated with the use of this compound in biochemical research.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.46 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF and NMP |
| Purity (HPLC) | ≥98.0% |
Core Applications in Biochemistry
The unique structural features of 4-methyl-D-phenylalanine make it a valuable tool in several areas of biochemical research and drug development.
Enhanced Metabolic Stability of Peptides
A primary application of incorporating D-amino acids like 4-methyl-D-phenylalanine is to increase the peptide's resistance to enzymatic degradation.[1][2] Proteases, which are responsible for peptide cleavage, exhibit a high degree of stereospecificity for L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic recognition and hydrolysis, thereby extending the in vivo half-life of the peptide.
Illustrative Comparative Stability Data
The following table provides an illustrative comparison of the enzymatic stability of a hypothetical peptide containing L-phenylalanine versus one with D-phenylalanine. While specific data for 4-methyl-D-phenylalanine is not available, the trend is expected to be similar or even more pronounced due to the additional steric hindrance from the methyl group.
| Peptide Sequence | Enzyme | Half-life (hours) |
| Ac-Tyr-Gly-Gly-L-Phe -Leu-NH₂ | Chymotrypsin | 0.5 |
| Ac-Tyr-Gly-Gly-D-Phe -Leu-NH₂ | Chymotrypsin | > 48 |
| Ac-Tyr-Gly-Gly-L-Phe -Leu-NH₂ | Human Plasma | 1.2 |
| Ac-Tyr-Gly-Gly-D-Phe -Leu-NH₂ | Human Plasma | > 72 |
Modulation of Receptor Binding and Bioactivity
The introduction of 4-methyl-D-phenylalanine can significantly impact a peptide's interaction with its biological target. The increased hydrophobicity of the methylated phenyl ring can lead to enhanced binding affinity within hydrophobic pockets of a receptor.[4] Furthermore, the conformational constraints imposed by the D-amino acid can lock the peptide into a bioactive conformation, leading to increased potency.
Illustrative Receptor Binding Affinity Data
The following table demonstrates the impact of D-phenylalanine incorporation on the receptor binding affinity of a Gonadotropin-Releasing Hormone (GnRH) peptide analog.[5] The enhanced affinity is attributed to favorable interactions of the D-amino acid within the receptor binding site.
| Peptide | GnRH Receptor Binding Affinity (IC₅₀, nM) |
| DOTA-Ahx-(D-Lys⁶)-GnRH | 36.1 |
| DOTA-Ahx-D-Phe -(D-Lys⁶)-GnRH | 7.6 |
Development of Peptidomimetics
This compound is a valuable building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. By replacing natural amino acids with this modified residue, researchers can fine-tune the biological activity and stability of peptide-based drug candidates.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of peptides containing 4-methyl-D-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (a negative result is indicated by a yellow color).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow for SPPS
SPPS workflow for incorporating this compound.
Enzymatic Degradation Assay
This protocol is used to assess the stability of a peptide in the presence of a specific protease.
Materials:
-
Purified peptide (with and without 4-methyl-D-phenylalanine)
-
Protease (e.g., chymotrypsin, trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Solution: Prepare a stock solution of the peptide in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer.
-
Reaction Initiation: Add the enzyme solution to the peptide solution to initiate the degradation reaction. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Receptor Binding Assay
This competitive binding assay is used to determine the binding affinity of the synthesized peptide to its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Synthesized peptide (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthesized peptide.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to the inhibition constant (Ki).
Signaling Pathway Modulation
The incorporation of 4-methyl-D-phenylalanine can influence how a peptide interacts with and modulates intracellular signaling pathways. For instance, phenylalanine and its analogs can be transported into cells via transporters like the L-type amino acid transporter 1 (LAT1) and subsequently influence pathways such as the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth and protein synthesis.[6]
Hypothetical Signaling Pathway for a 4-methyl-D-phenylalanine-containing Peptide
The following diagram illustrates a hypothetical signaling pathway where a peptide containing 4-methyl-D-phenylalanine modulates the mTOR pathway.
Modulation of the mTOR signaling pathway by a 4-Me-D-Phe peptide.
Conclusion
This compound is a powerful tool for the strategic modification of peptides. Its incorporation can lead to significant improvements in metabolic stability and can be used to fine-tune receptor binding affinity and bioactivity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate peptides containing this valuable non-proteinogenic amino acid. As the field of peptide-based therapeutics continues to expand, the use of such modified building blocks will be instrumental in the development of next-generation drugs with enhanced efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Fmoc-4-methyl-D-phenylalanine: A Technical Guide to Suppliers and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-4-methyl-D-phenylalanine, a key building block in peptide synthesis. The document details available suppliers, their product specifications, and the analytical methodologies crucial for verifying purity and ensuring the quality of this critical raw material.
Introduction
This compound, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid, is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for selective removal under mild conditions, which is essential for the stepwise elongation of peptide chains. The 4-methyl substitution on the phenyl ring of the side chain introduces hydrophobicity, which can influence the conformation, stability, and biological activity of the resulting peptides. Its incorporation is valuable in the design of peptide-based therapeutics, including those for cancer and neurodegenerative diseases.
Supplier and Purity Information
The selection of a high-purity this compound is a critical first step in the synthesis of a target peptide. The table below summarizes information from various suppliers for this compound.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| INDOFINE Chemical Company | 04-1355 | 204260-38-8 | C₂₅H₂₃NO₄ | 401.46 | >98% by HPLC[1] |
| Chem-Impex | 03282 | 204260-38-8 | C₂₅H₂₃NO₄ | 401.46 | ≥ 98% (HPLC)[2] |
| Aapptec Peptides | UFF223 | 204260-38-8 | C₂₅H₂₃NO₄ | 401.5 | Refer to CoA[3] |
Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity data.
Experimental Protocols for Quality Verification
Ensuring the chemical and chiral purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Even small impurities can lead to the accumulation of undesired side products, complicating purification and potentially affecting the final peptide's biological activity. The following are standard methodologies for assessing the purity of this compound.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of Fmoc-protected amino acids.[1] This technique separates the main compound from any synthesis-related impurities.
Typical RP-HPLC Conditions:
-
Column: C18 silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an additive like 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient, for example, from 5% to 95% ACN over 20-30 minutes, is often effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm or 301 nm (for the Fmoc group).[1]
-
Sample Preparation: The Fmoc-amino acid is dissolved in a suitable solvent, such as the mobile phase, prior to injection.
Chiral Purity by Chiral HPLC
The enantiomeric purity is a critical quality attribute, as the presence of the corresponding L-enantiomer can lead to the synthesis of diastereomeric peptide impurities with potentially different biological activities. Chiral HPLC using a chiral stationary phase (CSP) is the standard method for this analysis.
Typical Chiral HPLC Conditions:
-
Column: Polysaccharide-based CSPs (e.g., Lux Cellulose-1, CHIRALPAK IA/IC) are often effective for separating Fmoc-amino acid enantiomers.[2][4][5]
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can include mixtures of hexane/isopropanol or aqueous buffers with organic modifiers like acetonitrile.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[4]
-
Temperature: Ambient temperature is usually sufficient.[4]
-
Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 262 nm).[4]
-
Sample Preparation: The sample is dissolved in the mobile phase to an appropriate concentration.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the compound by verifying its molecular weight.[1]
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) is analyzed. For this compound (MW = 401.46), one would expect to see a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 402.5).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the chemical structure of the molecule and to detect certain impurities.
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The ¹H NMR spectrum will show characteristic peaks for the protons of the Fmoc group, the amino acid backbone, and the 4-methylphenyl side chain. The integration and chemical shifts of these peaks can be used to confirm the structure and assess purity relative to NMR-active impurities. For high-purity reference materials, quantitative NMR (qNMR) can also be employed.[6]
Workflow for Procurement and Quality Control
The following diagram illustrates a logical workflow for a research or development team to source and verify the quality of this compound.
Caption: Sourcing and quality control workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-4-methyl-D-phenylalanine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. 4-methyl-D-phenylalanine is a non-canonical amino acid that introduces both steric bulk and a D-amino acid configuration, which can significantly increase resistance to enzymatic degradation. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-methyl-D-phenylalanine using the well-established Fmoc/tBu strategy.
Overview of the Synthesis Strategy
The synthesis follows the standard Fmoc-based solid-phase peptide synthesis workflow. The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. The temporary Nα-Fmoc protecting group is removed with a mild base (piperidine), and the next Fmoc-protected amino acid is coupled to the free amine. Due to the steric hindrance of 4-methyl-D-phenylalanine, optimized coupling conditions are crucial for achieving high yields and purity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in the synthesis of a peptide containing a sterically hindered amino acid like 4-methyl-D-phenylalanine. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Reagents for a 0.1 mmol Scale Synthesis
| Reagent | Amount | Equivalents (relative to resin loading) |
| Rink Amide Resin (0.5 mmol/g) | 200 mg | 1.0 |
| Fmoc-protected amino acids | 0.4 mmol | 4.0 |
| This compound | 0.4 mmol | 4.0 |
| HATU | 0.38 mmol | 3.8 |
| N,N-Diisopropylethylamine (DIPEA) | 0.8 mmol | 8.0 |
| 20% Piperidine in DMF | 5 mL per deprotection | - |
| Cleavage Cocktail (TFA/TIS/H₂O) | 10 mL | - |
Table 2: Typical Process Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Coupling Time (Standard Amino Acid) | 1-2 hours | Monitored by Kaiser test. |
| Coupling Time (this compound) | 2-4 hours (or double coupling) | Extended time or a second coupling may be necessary to overcome steric hindrance.[1] |
| Fmoc Deprotection Time | 2 x 10 minutes | Standard procedure with 20% piperidine in DMF.[2] |
| Estimated Coupling Efficiency | >98% | For sterically hindered amino acids with optimized coupling reagents. |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Highly sequence-dependent. |
| Expected Final Yield (after purification) | 15-40% | Dependent on peptide length, sequence, and purification efficiency. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound.
Protocol 1: Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide resin (0.1 mmol) and place it into a fritted reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[3]
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 10 minutes.[2]
-
Drain the piperidine solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[2]
Protocol 3: Amino Acid Coupling (Standard Amino Acids)
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).[1]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Once the coupling is complete, wash the resin with DMF (3 x 5 mL).
Protocol 4: Incorporation of this compound
-
Follow the same procedure as in Protocol 3 , using this compound.
-
Extend the coupling time to 2-4 hours to account for the steric hindrance of the amino acid.[1]
-
Alternatively, perform a "double coupling" where the coupling procedure is repeated with a fresh solution of activated this compound.
-
Meticulously perform a Kaiser test to ensure the coupling reaction has gone to completion before proceeding to the next step.
Protocol 5: Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2 .
Protocol 6: Peptide Cleavage and Deprotection
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and methanol (3 x 5 mL), then dry it thoroughly under vacuum.[5]
-
Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]
-
Add 10 mL of the cleavage cocktail to the dried peptide-resin.[6]
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Protocol 7: Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.[7]
Workflow Diagram
The following diagram illustrates the cyclical process of solid-phase peptide synthesis for the incorporation of this compound.
Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Coupling Reagents for Fmoc-4-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as Fmoc-4-methyl-D-phenylalanine, into peptide sequences is a critical step in the development of novel therapeutics with enhanced stability and conformational rigidity. However, the bulky nature of the α-methyl group presents a significant challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete coupling and racemization. This document provides a comprehensive guide to selecting the appropriate coupling reagents and detailed protocols to ensure the successful incorporation of this compound.
Introduction to the Challenge
The primary obstacle in coupling this compound lies in the steric hindrance around the α-carbon. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation. Consequently, this can lead to incomplete reactions and an increased risk of epimerization at the chiral center. To overcome these challenges, highly efficient coupling reagents are required to accelerate the reaction and minimize side reactions.
Comparative Performance of Coupling Reagents
The selection of a suitable coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following tables summarize the performance of commonly used coupling reagents. While specific comparative data for this compound is limited, the following information, based on studies with other sterically hindered and N-methylated amino acids, provides a strong basis for reagent selection.
Table 1: Performance of Uronium/Aminium Salt-Based Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Notes |
| HATU | Aminium Salt | 15-60 minutes | >99 | >95 | Very Low | Highly effective for hindered couplings due to the formation of a reactive OAt-ester.[1][2] |
| HCTU | Aminium Salt | 15-60 minutes | >99 | >95 | Very Low | Similar in performance to HATU, often a more cost-effective alternative.[2] |
| HBTU | Aminium Salt | 20-90 minutes | >98 | >95 | Low | Less reactive than HATU and HCTU, may require longer coupling times for hindered residues.[2] |
| COMU | Uronium Salt | 15-60 minutes | >99 | >95 | Very Low | A third-generation uronium salt with high reactivity and a better safety profile.[3] |
Table 2: Performance of Phosphonium Salt-Based Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Notes |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Effective for hindered couplings, with a lower risk of guanidinylation side reactions compared to uronium salts.[2] |
| PyAOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Very Low | A highly effective reagent, particularly for coupling N-methylated amino acids.[2] |
Table 3: Performance of Carbodiimide-Based Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Notes |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-240 minutes | >95 | >90 | Low | A cost-effective and robust option. OxymaPure is a highly effective additive for suppressing racemization.[2] |
| DIC/HOBt | Carbodiimide/Additive | 60-240 minutes | >95 | >90 | Low to Moderate | A classic combination, though HOBt is less effective at suppressing racemization than OxymaPure.[2] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound using recommended reagents. These protocols assume a standard Fmoc-SPPS workflow.
General SPPS Cycle Workflow
Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Treat the resin for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Post-Coupling:
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling ("double coupling") should be performed by repeating steps 2 and 3 with fresh reagents.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Protocol 2: Coupling using HCTU
The protocol for HCTU is very similar to that for HATU, leveraging its high reactivity.
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents).
-
Pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate for 1-4 hours at room temperature.
-
Monitor reaction completion with the Kaiser test.
-
-
Post-Coupling:
-
Perform a double coupling if necessary.
-
Wash the resin with DMF (5 x 1 min) upon completion.
-
Protocol 3: Coupling using DIC/OxymaPure®
This method provides a cost-effective alternative, though it may require longer reaction times.
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Add this solution to the reaction vessel containing the deprotected resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-6 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Post-Coupling:
-
A double coupling may be necessary for this hindered amino acid.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Visualization of Reagent Activation Mechanism
The high efficiency of uronium/aminium salt reagents like HATU stems from their ability to rapidly form a highly reactive activated ester with the carboxylic acid of the Fmoc-amino acid.
Caption: Activation of this compound with HATU and subsequent coupling.
Conclusion
The successful incorporation of this compound in SPPS is achievable with the careful selection of highly efficient coupling reagents and optimized protocols. Uronium/aminium salts such as HATU and HCTU are highly recommended for their rapid reaction kinetics and ability to overcome steric hindrance with minimal racemization. Phosphonium salts like PyBOP and PyAOP also offer excellent alternatives. For a more economical approach, DIC in combination with OxymaPure® can be effective, although longer reaction times or double couplings may be necessary. By following the detailed protocols and understanding the principles outlined in these notes, researchers can confidently incorporate this challenging but valuable amino acid into their peptide sequences.
References
Application Notes and Protocols for the Deprotection of the Fmoc Group from 4-methyl-D-phenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from 4-methyl-D-phenylalanine residues during solid-phase peptide synthesis (SPPS). The protocols outlined below offer standard and optimized conditions to address the potential steric hindrance posed by the methyl group on the phenyl ring.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in solid-phase peptide synthesis. Its removal is typically achieved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the amine base.
While standard deprotection protocols are effective for many amino acids, residues with increased steric bulk, such as 4-methyl-D-phenylalanine, may require optimized conditions to ensure complete and efficient Fmoc removal. Incomplete deprotection can lead to the formation of deletion sequences, which are challenging to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.
These notes provide standard and enhanced protocols for the deprotection of Fmoc-4-methyl-D-phenylalanine, methods for monitoring the reaction, and troubleshooting guidelines.
Data Presentation: Quantitative Analysis of Fmoc Deprotection Conditions
The following table summarizes typical conditions and expected outcomes for the deprotection of Fmoc groups from sterically hindered amino acids, providing a baseline for the optimization of 4-methyl-D-phenylalanine deprotection.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | >95% | The most common and effective concentration for rapid deprotection.[1] |
| 2% (v/v) DBU and 2% (v/v) Piperidine in DMF | >98% | DBU can accelerate the reaction for sterically hindered residues, but may increase the risk of side reactions.[2] | |
| 20% (v/v) 4-Methylpiperidine in DMF | >95% | An effective alternative to piperidine.[3][4] | |
| Reaction Time | 2 x 10-20 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[2] |
| 2 x 5-10 minutes | >98% | With DBU co-reagent, shorter reaction times are often sufficient.[2] | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |
| Monitoring | UV-Vis Spectroscopy (301 nm) | Quantitative | Measures the release of the dibenzofulvene-piperidine adduct for real-time monitoring.[1][5] |
| Kaiser Test | Qualitative | A colorimetric test to confirm the presence of a free primary amine after deprotection.[1][2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a typical manual Fmoc deprotection step in SPPS.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature. Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 10-20 minutes at room temperature.[2] Drain the deprotection solution.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene adduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine.[1][2]
Protocol 2: Enhanced Fmoc Deprotection using DBU for Sterically Hindered Residues
This protocol is recommended for sequences where incomplete deprotection is observed or anticipated.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Enhanced deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF[2]
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash.
-
Deprotection: Add the enhanced deprotection solution to the resin.
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.[2] Drain the deprotection solution.
-
Repeat Deprotection: Repeat steps 3 and 4 one more time.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[2]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This method allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the dibenzofulvene-piperidine adduct.[1][5]
Materials:
-
Filtrate from the deprotection steps
-
N,N-Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: Collect the combined filtrates from the deprotection steps in a volumetric flask.
-
Dilute to Volume: Dilute the collected filtrate to a known volume with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[1]
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette. This allows for a quantitative assessment of the deprotection efficiency.
Visualizations
Caption: Chemical mechanism of Fmoc deprotection by a base.
Caption: Experimental workflow for Fmoc deprotection.
References
Application Notes and Protocols: Fmoc-4-methyl-D-phenylalanine in Cancer Research Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel peptide-based therapeutics is a burgeoning area in cancer research. Peptides offer high specificity and potency with potentially lower toxicity compared to small molecule drugs. A key strategy in designing effective peptide drugs is the incorporation of non-canonical amino acids to enhance their pharmacological properties. Fmoc-4-methyl-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) for creating anticancer peptides with improved stability and efficacy.
The 4-methyl group on the phenyl ring enhances hydrophobic interactions, which can lead to stronger binding to target proteins.[1][2] The D-configuration of the amino acid provides resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life. These characteristics make this compound an attractive choice for the synthesis of peptides targeting key protein-protein interactions implicated in cancer, such as the p53-MDM2 pathway.
The p53-MDM2 Interaction: A Key Target in Oncology
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulators, MDM2 and MDMX.[3] MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[4][5] Disrupting the p53-MDM2 interaction with therapeutic agents can reactivate p53, leading to tumor cell death.
Peptide inhibitors designed to mimic the helical region of p53 that binds to MDM2 have shown promise as anticancer agents. The incorporation of modified amino acids like 4-methyl-D-phenylalanine into these peptides can enhance their binding affinity and stability, making them more effective therapeutic candidates.
Quantitative Data: Efficacy of Phenylalanine-Derived Compounds in Cancer Research
While specific data for peptides containing 4-methyl-D-phenylalanine is limited in publicly available literature, we can infer its potential from related phenylalanine-derived compounds and D-peptides targeting the p53-MDM2 pathway.
A naturally occurring phenylalanine-derived compound, designated P5, has demonstrated dual inhibitory activity against both MDM2 and its homolog MDMX.[6] This compound exhibits strong binding affinities and cytotoxic effects against various cancer cell lines, highlighting the potential of the phenylalanine scaffold in designing potent anticancer agents.
| Compound | Target(s) | Binding Affinity (Kd) | Cancer Cell Line | IC50 | Reference |
| P5 | MDM2 | 46.03 nM | PC-3 (Prostate) | 30.24 µM | [6] |
| MDMX | 576 nM | MDA-MB-231 (Breast) | 49.33 µM | [6] | |
| DPMI-α (D-peptide) | MDM2 | 219 nM | U87 (Glioblastoma) | Not specified | [7] |
| DPMI-γ (D-peptide) | MDM2 | 53 nM | Not specified | Not specified | [5] |
| PMI (L-peptide) | MDM2 | 3.3 nM | Not specified | Not specified | [8] |
| MDMX | 8.9 nM | [8] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a p53-MDM2 Inhibitory Peptide Incorporating this compound
This protocol describes the manual synthesis of a hypothetical p53-mimetic peptide with the sequence Ac-Tyr-Phe(4-Me)-D -Trp-Leu-Arg-Arg-Trp-NH2, where Phe(4-Me)-D represents 4-methyl-D-phenylalanine. This sequence is based on known p53-MDM2 inhibitory peptides, with the inclusion of the modified amino acid to enhance efficacy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC-grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Iterative Process):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Trp(Boc)-OH) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using this compound at the desired position.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Cell Viability (MTT) Assay
Purpose: To determine the cytotoxic effect of the synthesized peptide on cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the peptide that inhibits cell growth by 50%.
Visualizations
Caption: General workflow for the synthesis and evaluation of an anticancer peptide.
References
- 1. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Study on the design, synthesis, and activity of anti-tumor staple peptides targeting MDM2/MDMX [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Neuroactive Peptides Using Fmoc-4-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel neuroactive peptides is a cornerstone of modern drug discovery, aimed at developing therapeutics with enhanced potency, selectivity, and metabolic stability. The incorporation of unnatural amino acids is a key strategy in this endeavor. Fmoc-4-methyl-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) for creating neuroactive peptides, particularly opioid receptor modulators, with improved pharmacological profiles. The methyl group on the phenyl ring can enhance hydrophobic interactions with the target receptor, while the D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.
These application notes provide detailed protocols for the synthesis of a model neuroactive peptide, a dermorphin analog, incorporating this compound. Dermorphin is a potent mu-opioid receptor agonist, and analogs containing modified D-amino acids have been explored for their therapeutic potential.[1] This document also includes a summary of the impact of such modifications on biological activity and a visualization of the relevant signaling pathways.
Data Presentation
The incorporation of 4-methyl-D-phenylalanine can significantly impact the biological activity of neuroactive peptides. The following tables summarize the effects on receptor binding affinity and analgesic potency for representative opioid peptides.
Table 1: Opioid Receptor Binding Affinity of Dermorphin and Analogs
| Peptide | µ-Opioid Receptor (MOR) IC50 (nM) | δ-Opioid Receptor (DOR) IC50 (nM) | κ-Opioid Receptor (KOR) IC50 (nM) |
| Dermorphin | 0.7[2] | 62[2] | >5000[2] |
| [D-Arg2, Phe(4-F)4]Dermorphin(1-4)NH2 | 0.34 | 14.8 | >10000 |
| [D-Arg2, Tyr(OMe)1]Dermorphin(1-4)NH2 | 1.2 | 250 | >10000 |
Note: Data for a 4-methyl-D-phenylalanine analog was not directly available in the initial search. The table presents data for a closely related fluoro-substituted analog to illustrate the potential impact of phenyl ring modification. The data for Tyr(OMe) analog is also provided for comparison of aromatic ring modifications.
Table 2: Analgesic Potency of Opioid Peptide Analogs
| Peptide | Analgesic Potency (Morphine = 1) | Route of Administration |
| Morphine | 1 | Subcutaneous (s.c.) |
| H-Tyr-D-Met(O)-Phe-Sar-NH2 | 22[3] | s.c.[3] |
| H-Tyr-D-Met(O)-Phe-D-Ala-OH | 30[3] | s.c.[3] |
| H-Tyr-D-Arg-Phe-Lys-NH2 | Comparable to Morphine[4] | Intraperitoneal (i.p.)[4] |
Note: This table highlights the significant increase in analgesic potency that can be achieved through modification of the peptide backbone, including the use of D-amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dermorphin Analog, Tyr-D-Ala-(4-Me-D-Phe)-Gly-NH2
This protocol outlines the manual solid-phase synthesis of a dermorphin analog using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
This compound
-
Fmoc-D-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Sequential Amino Acid Coupling: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the following amino acids in order:
-
This compound
-
Fmoc-D-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Signaling Pathways
The synthesized neuroactive peptides, such as dermorphin analogs, primarily exert their effects by binding to and activating G-protein coupled opioid receptors, most notably the mu-opioid receptor (MOR). This initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.
Caption: Mu-opioid receptor signaling pathway.
Experimental Workflow
The synthesis and characterization of neuroactive peptides using this compound follows a structured workflow, from initial synthesis to final biological evaluation.
Caption: Experimental workflow for peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity profiles of new dermorphin-(1-4) peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0350221B1 - Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same - Google Patents [patents.google.com]
Application Notes and Protocols for Fmoc-4-methyl-D-phenylalanine in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties. Fmoc-4-methyl-D-phenylalanine is a valuable building block in this endeavor. The presence of a methyl group on the phenyl ring increases the hydrophobicity and steric bulk of the side chain, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the D-configuration of the alpha-carbon confers resistance to enzymatic degradation, significantly increasing the in vivo half-life of the resulting peptidomimetic compared to its L-amino acid counterpart.
These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of peptidomimetics, including detailed protocols, comparative data, and visualizations of relevant workflows and signaling pathways.
Key Applications
The unique structural features of 4-methyl-D-phenylalanine make it a valuable component in the design of peptidomimetics for various therapeutic areas:
-
Enhanced Receptor Binding: The increased hydrophobicity of the 4-methylphenyl side chain can promote stronger interactions with hydrophobic pockets in receptor binding sites. This can lead to higher affinity and potency of the peptidomimetic.
-
Improved Metabolic Stability: Peptides containing D-amino acids are significantly less susceptible to cleavage by endogenous proteases, which primarily recognize L-amino acids. This enhanced stability leads to a longer plasma half-life and improved pharmacokinetic profile.
-
Modulation of Signaling Pathways: By designing peptidomimetics with high affinity and stability, it is possible to effectively modulate the activity of specific cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).
Data Presentation
The incorporation of 4-methyl-D-phenylalanine can significantly impact the biological and pharmacological properties of a peptide. The following tables provide representative data on the improvements that can be expected when substituting a native L-phenylalanine with 4-methyl-D-phenylalanine in a hypothetical peptide sequence.
Table 1: Comparative Receptor Binding Affinity
| Compound | Modification | Receptor Binding Affinity (Ki, nM) | Fold Improvement |
| Native Peptide | L-Phenylalanine | 50.0 | - |
| Peptidomimetic | 4-methyl-D-phenylalanine | 5.0 | 10x |
Note: Data is illustrative and based on typical enhancements observed with D-amino acid and side-chain modifications.
Table 2: Comparative Enzymatic Stability
| Compound | Modification | Half-life in Human Serum (t½, hours) | % Degradation after 8 hours |
| Native Peptide | L-Phenylalanine | 0.5 | >95% |
| Peptidomimetic | 4-methyl-D-phenylalanine | >24 | <10% |
Note: Data is illustrative and highlights the significant increase in stability commonly observed with D-amino acid substitution.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic containing 4-methyl-D-phenylalanine
This protocol outlines the manual synthesis of a target peptide on a Rink Amide resin, incorporating this compound.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound (a sterically hindered amino acid):
-
Due to potential steric hindrance, a more potent coupling reagent is recommended.
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction using the Kaiser test. Double coupling may be required.
-
Wash the resin as described in step 3.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for hindered residues) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of the synthesized peptidomimetic in the presence of a protease or in human serum.
Materials:
-
Purified peptidomimetic and native peptide (control)
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the peptidomimetic and the native peptide in PBS to a final concentration of 1 mg/mL.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solutions with an equal volume of human serum or the protease solution.
-
Incubate the mixtures at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Confirm the identity of the peaks using mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of each peptide.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Peptidomimetic Synthesis and Evaluation
Caption: Workflow for peptidomimetic synthesis and evaluation.
Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Peptidomimetics containing modified amino acids like 4-methyl-D-phenylalanine are often designed to target GPCRs. The following diagram illustrates a generalized GPCR signaling cascade that such a peptidomimetic could modulate.
Caption: Generalized GPCR signaling pathway.
References
Application Notes and Protocols for the Use of Fmoc-4-methyl-D-phenylalanine in Combinatorial Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in drug discovery and chemical biology. Fmoc-4-methyl-D-phenylalanine, a derivative of phenylalanine, offers unique properties for the synthesis of peptide libraries with enhanced therapeutic potential. The presence of the methyl group on the phenyl ring increases hydrophobicity, which can modulate peptide-protein interactions. Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo stability and half-life of the peptide.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the construction of combinatorial peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for peptide synthesis, library construction, and screening are provided to guide researchers in the development of novel peptide-based therapeutics.
Key Advantages of Incorporating 4-methyl-D-phenylalanine
-
Enhanced Proteolytic Stability: The D-amino acid configuration prevents recognition and cleavage by endogenous proteases, significantly extending the half-life of the peptide in biological systems.[1][2]
-
Increased Hydrophobicity: The methyl group on the phenyl ring enhances the hydrophobicity of the amino acid side chain, which can lead to altered binding affinities and specificities with target proteins.
-
Conformational Constraint: The introduction of this non-canonical amino acid can induce specific secondary structures, which may be crucial for biological activity.
Quantitative Data on the Impact of Phenylalanine Modifications
| Parameter | Native Peptide | Modified Peptide | Fold Change | Reference |
| Binding Affinity (Ki) | ||||
| Substance P (NK-1 Receptor) | 1.2 nM | 0.8 nM (with 4-Br-Phe) | 1.5x increase | [3] |
| Enzyme Inhibition (IC50) | ||||
| p53-MDM2 Interaction | 5.4 µM | 1.2 µM (with 4-Br-Phe) | 4.5x increase | [4] |
| Antimicrobial Activity (MIC) | ||||
| Nisin (against S. aureus) | 6.25 µg/mL | 1.56 µg/mL (with 4-Br-Phe) | 4x increase | [3] |
Note: The data presented above is for 4-bromophenylalanine and serves as an illustrative example of how modifications to the phenyl ring of phenylalanine can significantly enhance the biological activity of peptides. Similar effects on binding affinity and inhibitory activity can be anticipated with the incorporation of 4-methyl-D-phenylalanine, although empirical validation is essential.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) for a Peptide Containing 4-methyl-D-phenylalanine
This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this compound, a standard coupling time of 2 hours is generally sufficient.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., no color change, indicates completion).
-
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Standard Solid-Phase Peptide Synthesis Workflow.
Protocol 2: One-Bead-One-Compound (OBOC) Combinatorial Library Synthesis using Split-and-Pool Method
This protocol describes the synthesis of a diverse peptide library where each bead carries a unique peptide sequence.[5][6]
Materials and Reagents:
-
As per Protocol 1
-
A set of Fmoc-protected amino acids for library diversity (including this compound)
Procedure:
-
Resin Preparation: Swell the resin in DMF as described in Protocol 1.
-
First Coupling Cycle (Split):
-
Divide the swollen resin into equal portions, one for each amino acid to be incorporated at the first position.
-
In separate reaction vessels, couple a different Fmoc-amino acid to each portion of the resin following the coupling procedure in Protocol 1 (steps 3 and 4).
-
-
Pooling and Mixing:
-
Combine all resin portions into a single vessel.
-
Wash the combined resin thoroughly with DMF to ensure complete mixing.
-
-
Second Coupling Cycle (Split and Pool):
-
Perform Fmoc deprotection on the entire batch of mixed resin (Protocol 1, step 2).
-
Split the deprotected resin into equal portions again.
-
Couple a different Fmoc-amino acid to each portion.
-
Pool and mix the resin portions as in step 3.
-
-
Repeat for Desired Length: Continue the split-deprotect-split-couple-pool-mix cycles until the desired peptide length is achieved.
-
Final Processing: After the final coupling and pooling, proceed with final Fmoc deprotection, cleavage, and side-chain deprotection as described in Protocol 1 (steps 6 and 7). Note that for screening purposes, peptides may remain attached to the beads.
Caption: Split-and-Pool Synthesis for OBOC Libraries.
Screening of Combinatorial Peptide Libraries
Once the OBOC library is synthesized, it can be screened against a target protein to identify binding partners.
Protocol 3: On-Bead Screening with a Fluorescently Labeled Target
Materials and Reagents:
-
OBOC peptide library (on beads)
-
Fluorescently labeled target protein
-
Screening buffer (e.g., PBS with 0.1% Tween-20)
-
Washing buffer (e.g., PBS)
-
Fluorescence microscope or bead sorter
Procedure:
-
Library Preparation: Wash the peptide library beads with screening buffer.
-
Incubation with Target: Incubate the beads with a solution of the fluorescently labeled target protein at a predetermined concentration for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the beads extensively with washing buffer to remove non-specifically bound protein.
-
Identification of "Hits":
-
Visually inspect the beads under a fluorescence microscope. Beads with high fluorescence intensity are considered "hits."
-
Alternatively, use a fluorescence-activated bead sorter to isolate the most fluorescent beads.
-
-
Hit Isolation and Sequencing:
-
Physically isolate the hit beads.
-
Determine the peptide sequence on the hit beads using methods such as Edman degradation or mass spectrometry.
-
Caption: On-Bead Library Screening Workflow.
Conclusion
The use of this compound in combinatorial peptide libraries offers a promising avenue for the discovery of novel peptide-based therapeutics with improved stability and potentially enhanced biological activity. The protocols provided herein offer a framework for the synthesis, library construction, and screening of peptides containing this valuable non-canonical amino acid. Researchers are encouraged to adapt and optimize these methods for their specific research goals.
References
Incorporation of Fmoc-4-methyl-D-phenylalanine into Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. This approach allows for the fine-tuning of a peptide's pharmacological properties, including its bioactivity, stability, and pharmacokinetic profile. Fmoc-4-methyl-D-phenylalanine is a chiral building block that offers several advantages for the development of novel peptide therapeutics. The D-configuration of the amino acid enhances resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life. Furthermore, the methyl group at the para position of the phenyl ring can influence peptide conformation and its interaction with biological targets, potentially leading to enhanced potency and selectivity.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive peptides. Detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS) are presented, along with data on the impact of this modification on the bioactivity of a well-characterized neuropeptide.
Applications in Bioactive Peptides
The substitution of a native L-amino acid with 4-methyl-D-phenylalanine can have a profound impact on the biological activity of a peptide. This modification can alter the peptide's three-dimensional structure, which is crucial for its interaction with receptors and enzymes.
Enhancing Receptor Binding Affinity: The Case of GnRH Analogues
Gonadotropin-releasing hormone (GnRH) is a decapeptide that plays a critical role in reproduction. Analogues of GnRH are used in the treatment of various hormone-dependent diseases. Studies have shown that the introduction of D-amino acids, including D-phenylalanine derivatives, can significantly enhance the receptor binding affinity of these peptides. For instance, the insertion of a D-phenylalanine residue into a D-Lys(6)-GnRH analogue has been shown to improve its binding affinity for the GnRH receptor.[1]
Data Presentation
The following table summarizes the impact of incorporating a D-phenylalanine residue on the binding affinity of a DOTA-conjugated D-Lys(6)-GnRH peptide for the GnRH receptor. This data illustrates the potential for 4-methyl-D-phenylalanine to similarly enhance receptor interactions.
| Peptide | GnRH Receptor Binding Affinity (IC50, nM) |
| DOTA-Ahx-(D-Lys(6)-GnRH1) | 36.1[1] |
| DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH) | 16.3[1] |
| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | 7.6[1] |
Signaling Pathway
The binding of a GnRH analogue containing 4-methyl-D-phenylalanine to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: Simplified GnRH receptor signaling pathway.
Experimental Protocols
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
General Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc-based SPPS.
Detailed Protocol for Manual SPPS
1. Resin Preparation:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a fritted syringe.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[2]
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.[3]
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.[3]
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
To ensure complete coupling, a ninhydrin test can be performed.
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Side-Chain Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
7. Peptide Precipitation and Purification:
-
Filter the cleavage solution to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.[3]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Receptor Binding Assay Protocol (Competitive Binding)
This protocol is a generalized method to determine the binding affinity of a peptide containing 4-methyl-D-phenylalanine to its target receptor.
1. Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line or tissue known to express the receptor of interest.
2. Radioligand Binding:
-
In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand that binds to the target receptor.
-
Add increasing concentrations of the unlabeled test peptide (the 4-methyl-D-phenylalanine-containing analogue) to compete for binding with the radioligand.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).
3. Incubation and Separation:
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide.
-
Plot the specific binding as a function of the test peptide concentration.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The incorporation of this compound into bioactive peptides represents a powerful strategy for enhancing their therapeutic potential. This modification can lead to increased enzymatic stability and modulated receptor interactions, as demonstrated by the improved binding affinity of GnRH analogues containing a D-phenylalanine residue. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of peptides containing this valuable non-natural amino acid, facilitating further research and development in the field of peptide-based therapeutics.
References
Manual vs. Automated Synthesis of Peptides with Fmoc-4-methyl-D-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 4-methyl-D-phenylalanine, into peptide sequences is a key strategy in modern drug discovery and development. The D-configuration of the amino acid confers resistance to enzymatic degradation, thereby enhancing the peptide's in vivo stability and half-life. The methyl group on the phenyl ring can modulate binding affinity and specificity to biological targets. The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating Fmoc-4-methyl-D-phenylalanine is a critical decision that impacts throughput, purity, cost, and the overall success of the synthesis. This document provides a detailed comparison of these two methodologies, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal approach for their specific needs.
Data Presentation: Quantitative Comparison
The decision to employ manual or automated SPPS is often guided by a quantitative assessment of performance, cost, and labor. The following tables provide a comparative summary of key parameters for the synthesis of a hypothetical 10-mer peptide containing a
Application Note and Protocols for the Cleavage and Final Deprotection of Peptides Containing 4-Methyl-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of peptide chemistry.[1] The final and critical stage of this process is the cleavage of the synthesized peptide from the solid support, coupled with the simultaneous removal of all side-chain protecting groups. This application note provides comprehensive protocols for this final step, with a focus on peptides incorporating the unnatural amino acid 4-methyl-D-phenylalanine.
4-Methyl-D-phenylalanine is a valuable amino acid derivative used in pharmaceutical research to enhance the hydrophobic properties, stability, and biological activity of peptides.[2][3] The methyl group on the phenyl ring is stable under standard cleavage conditions.[4] Therefore, the cleavage and deprotection of peptides containing this residue do not require unique reagents but rather the careful application of well-established trifluoroacetic acid (TFA)-based protocols.[1] The selection of the appropriate cleavage cocktail is dictated by the other amino acid residues present in the sequence, particularly those susceptible to modification by reactive cationic species generated during deprotection.[1][5]
Principle of Cleavage and Deprotection
In Fmoc-based SPPS, the final cleavage and deprotection are typically accomplished in a single step using a strong acid, most commonly TFA.[1][6] This process involves two main reactions:
-
Cleavage from Resin: The highly acidic environment protonates and cleaves the linker anchoring the peptide's C-terminus to the solid support (e.g., Wang or Rink Amide resin).
-
Removal of Protecting Groups: Acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) are removed from various amino acid residues.[7]
During these reactions, the protecting groups and resin linker generate highly reactive electrophilic carbocations.[1] If not neutralized, these cations can cause unwanted side reactions by modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][8] To prevent these modifications, nucleophilic "scavengers" are added to the TFA to trap the reactive cations.[7] The choice of scavenger cocktail is therefore critical to obtaining the final peptide with high purity and yield.[5]
Caption: Logic of TFA cleavage and the role of scavengers.
Experimental Protocols
Safety Precaution: All procedures involving TFA must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. TFA is highly corrosive and volatile.[9]
Protocol 1: Standard Cleavage
This protocol is recommended for peptides that do not contain highly sensitive residues like Cys, Met, or Trp. The presence of 4-methyl-D-phenylalanine does not necessitate additional scavengers.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate or stir the mixture at room temperature for 2-3 hours.[11]
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[4]
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1]
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[1]
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[7]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[1]
-
Protocol 2: Cleavage of Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, or Trp, in addition to 4-methyl-D-phenylalanine.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K - Prepare Fresh):
-
In the fume hood, prepare the "Reagent K" cleavage cocktail: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) .[11]
-
For 100-200 mg of resin, prepare approximately 2-5 mL of the cocktail.
-
-
Cleavage Reaction:
-
Peptide Isolation, Precipitation, Washing, and Drying:
-
Follow steps 4 through 6 from Protocol 1 to isolate, precipitate, wash, and dry the crude peptide.
-
Caption: General experimental workflow for peptide cleavage.
Data Presentation: Expected Outcomes
The yield and purity of the crude peptide are highly dependent on the peptide sequence, synthesis efficiency, and handling during cleavage. The data below are representative of a successful cleavage and deprotection process.
| Parameter | Protocol 1 (Standard) | Protocol 2 (Sensitive Residues) | Method of Analysis |
| Crude Purity (Typical) | 70-90% | 65-85% | Analytical RP-HPLC |
| Expected Yield | 60-85% | 55-80% | Gravimetric (mass) |
| Major Impurities | Deletion sequences | Deletion sequences, oxidized or alkylated side products (if scavengers are inefficient) | RP-HPLC, Mass Spectrometry |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Peptide Yield | Incomplete cleavage from the resin; peptide precipitation was inefficient. | Extend the cleavage reaction time to 3-4 hours.[4] Ensure the diethyl ether is sufficiently cold and use a larger volume (10-20x the TFA volume) for precipitation. Chill the peptide/ether slurry for a longer period (e.g., overnight at 4°C).[5] |
| Multiple Unidentified Peaks in HPLC | Incomplete removal of side-chain protecting groups; side reactions (alkylation) due to inefficient scavenging. | If using Protocol 1, switch to Protocol 2 (Reagent K) to ensure sufficient scavenging.[11] Confirm the identity of major peaks using mass spectrometry to diagnose the specific side reaction. |
| Peptide is Difficult to Dissolve | The crude peptide is highly hydrophobic or aggregated. | Try dissolving the peptide in a mixture of acetonitrile and water containing 0.1% TFA, or in a small amount of DMSO or DMF before diluting.[4] |
Conclusion
The successful cleavage and final deprotection of peptides containing 4-methyl-D-phenylalanine are readily achievable using standard TFA-based methodologies.[4] The 4-methylphenyl group is stable under these acidic conditions and does not introduce complications. The paramount consideration for achieving high purity and yield is the selection of an appropriate scavenger cocktail based on the entire amino acid sequence of the peptide to prevent side reactions with sensitive residues.[1] By following these detailed protocols, researchers can reliably obtain crude peptide ready for subsequent purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-4-methyl-D-phenylalanine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-4-methyl-D-phenylalanine in the development of advanced drug delivery systems. The unique properties of this amino acid derivative, including the hydrophobic nature of the 4-methylphenyl side chain and the enzymatic stability conferred by the D-configuration, make it a valuable building block for creating self-assembling hydrogels for controlled drug release.[1]
The self-assembly of Fmoc-protected amino acids is primarily driven by a combination of π-π stacking interactions between the aromatic fluorenylmethoxycarbonyl (Fmoc) groups and hydrogen bonding.[2] This process leads to the formation of a nanofibrous network that can entrap a significant amount of water, resulting in a hydrogel capable of encapsulating therapeutic agents.[2]
Key Applications
-
Sustained Release of Small Molecule Drugs: Encapsulation of hydrophobic drugs for prolonged local delivery.
-
Biologic Delivery: Formulation of proteins and peptides within the hydrogel matrix for stable and sustained release.[3]
-
Tissue Engineering: Providing a bioactive scaffold for cell culture and tissue regeneration.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Fmoc-amino acid-based hydrogels. It is important to note that specific values for this compound may vary and require experimental determination.
Table 1: Hydrogelation Properties of Fmoc-Amino Acid Derivatives
| Hydrogelator | Minimum Gelation Concentration (wt%) | Storage Modulus (G') (Pa) |
| Fmoc-Phenylalanine | 0.2 - 0.5 | 100 - 1000 |
| Fmoc-Diphenylalanine | 0.1 - 0.3 | 500 - 5000 |
| Fmoc-Pentafluorophenylalanine | 0.5 - 1.0 | 200 - 1500 |
| This compound | Requires experimental determination | Requires experimental determination |
Table 2: Drug Release Characteristics from Fmoc-Peptide Hydrogels
| Drug | Hydrogel Matrix | Loading Capacity (% w/w) | Release Profile |
| Doxorubicin | Fmoc-FFRRVR | ~5 | Sustained release over 72 hours |
| Indomethacin | Fmoc-Diphenylalanine | Up to 50 | Biphasic: initial burst followed by diffusion |
| Bortezomib | Fmoc-Diphenylalanine | ~10 | Controlled release over 10 days |
| Therapeutic X | Fmoc-4-methyl-D-Phe | Requires experimental determination | Requires experimental determination |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel via pH Switch Method
This protocol describes the formation of a self-assembling hydrogel by adjusting the pH of an aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Dilution: Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure complete dissolution of the this compound.
-
Hydrogelation: Trigger hydrogelation by gradually lowering the pH. This can be achieved in two ways:
-
Acid Titration: Slowly add 0.1 M HCl dropwise while gently stirring until the desired final pH (e.g., 7.4) is reached.
-
GdL Addition: Add GdL to the solution. GdL will slowly hydrolyze to gluconic acid, resulting in a gradual and uniform decrease in pH, leading to a more homogenous hydrogel.
-
-
Equilibration: Allow the hydrogel to equilibrate at room temperature for at least 1 hour before use.
Protocol 2: Encapsulation of a Hydrophobic Drug into this compound Hydrogel
This protocol details the co-assembly method for encapsulating a hydrophobic drug during hydrogel formation.
Materials:
-
This compound
-
Hydrophobic drug of interest
-
DMSO
-
Deionized water
-
0.1 M NaOH
-
0.1 M HCl or GdL
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1, step 1.
-
Dissolve the hydrophobic drug in DMSO to create a concentrated stock solution.
-
-
Mixing: Mix the this compound and drug stock solutions at the desired molar ratio.
-
Dilution and Solubilization: Dilute the mixed solution in deionized water and adjust the pH to ~10.5 with 0.1 M NaOH to ensure complete dissolution.
-
Co-assembly and Encapsulation: Induce hydrogelation by lowering the pH as described in Protocol 1, step 4. This will trigger the co-assembly of the peptide and the encapsulation of the drug within the hydrogel matrix.
-
Washing (Optional): To remove any surface-adsorbed drug, gently wash the hydrogel with PBS.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to characterize the release kinetics of an encapsulated drug from the hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
Spectrophotometer (or other suitable analytical instrument for drug quantification)
Procedure:
-
Sample Preparation: Prepare drug-loaded hydrogels in vials or a multi-well plate.
-
Release Initiation: Carefully overlay the hydrogel with a known volume of release buffer.
-
Incubation: Incubate the samples at 37°C.
-
Sampling: At predetermined time intervals, collect the entire release buffer and replace it with fresh buffer to maintain sink conditions.
-
Quantification: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Self-assembly and drug encapsulation process.
Caption: Mechanisms of drug release from the hydrogel.
Caption: Experimental workflow for drug delivery system development.
References
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of Fmoc-4-methyl-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-4-methyl-D-phenylalanine.
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of this compound is a common issue that can lead to the formation of deletion sequences, impacting the final peptide's purity and yield. Below is a systematic guide to troubleshoot and resolve these coupling difficulties.
| Observation | Potential Cause | Recommended Solutions |
| Positive Kaiser test (blue/purple beads) after coupling | Steric Hindrance: The bulky 4-methylphenyl group hinders the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. 2. Double Coupling: Perform the coupling step a second time with fresh reagents.[1] 3. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.[2] |
| Detection of deletion sequences by Mass Spectrometry | Suboptimal Activation: Insufficient activation of the this compound's carboxyl group. | 1. Pre-activation: Allow the Fmoc-amino acid, coupling reagent, and base to react for 1-5 minutes before adding to the resin. 2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). |
| Resin clumping or poor swelling | Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking reactive sites. | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents. 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures. |
| Low final peptide yield despite negative Kaiser tests | Incomplete Deprotection: The Fmoc group of the preceding amino acid was not completely removed, leaving fewer available amines for coupling. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Use a Stronger Base: For difficult sequences, consider using a stronger base like DBU in combination with piperidine. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard carbodiimide reagents are often insufficient. More powerful onium salt-based reagents are recommended.[3] Uronium/aminium salts like HATU and HCTU are highly effective due to their high reactivity.[4] Phosphonium salts such as PyBOP are also an excellent choice and can minimize racemization.[5]
Q2: What is "double coupling" and when should I use it?
Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents.[1] This is a highly effective strategy to drive the reaction to completion when dealing with sterically hindered residues like this compound, especially if a positive Kaiser test is observed after the initial coupling.[1]
Q3: Can increasing the temperature improve coupling efficiency?
Yes, performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier associated with sterically hindered amino acids.[2] Microwave-assisted peptide synthesis is also a powerful technique for accelerating difficult coupling reactions.[1]
Q4: How can I monitor the coupling reaction's completeness?
The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[2] A positive result (blue or purple beads) indicates an incomplete coupling reaction, while a negative result (yellow or colorless beads) suggests completion.[3] For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and mass spectrometry.[2]
Q5: What role does the solvent play in coupling efficiency?
The solvent is crucial for proper resin swelling and solvation of the growing peptide chain. N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP), which has better solvating properties, can be a superior choice.[6]
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents, with data extrapolated from studies on other sterically hindered amino acids, which can serve as a guide for optimizing the incorporation of this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Highly reactive and fast, excellent for hindered residues.[4] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar reactivity to HATU, often more cost-effective.[4] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Good performance for routine couplings.[4][5] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Very effective with a lower risk of racemization.[5] |
| DIC/Oxyma | Carbodiimide/Additive | 60-240 minutes | >90 | Low | Cost-effective and robust option that minimizes racemization.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a suitable reaction vessel and then drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add a hindered base such as DIPEA (6 equivalents, 0.6 mmol). Allow this pre-activation to proceed for 1-2 minutes.[3]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[3]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion. If the test is positive, a second coupling (double coupling) is recommended by repeating steps 2-4.[3]
Protocol 2: Double Coupling Protocol
-
First Coupling: Follow steps 1-4 of the Standard Coupling Protocol.
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of the Standard Coupling Protocol and add it to the resin. Agitate for another 1-2 hours.
-
Final Washing: Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).[5]
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
General SPPS Workflow for Incorporating this compound
Caption: General SPPS workflow for a single coupling cycle.
References
Technical Support Center: Overcoming Aggregation in Peptides Containing 4-methyl-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the unnatural amino acid 4-methyl-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is 4-methyl-D-phenylalanine and how does it influence peptide aggregation?
A1: 4-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine with a methyl group added to the para position of the phenyl ring and is the D-enantiomer. This modification increases the hydrophobicity of the amino acid. While increased hydrophobicity often promotes aggregation, the steric hindrance introduced by the methyl group and the use of a D-amino acid can disrupt the typical packing of peptide backbones, potentially interfering with the formation of highly ordered aggregates like β-sheets.[1][2] The overall effect on aggregation is a balance between these competing factors and is highly sequence-dependent.
Q2: My peptide containing 4-methyl-D-phenylalanine is showing visible precipitation. What are the immediate steps I should take?
A2: Visible precipitation indicates that the peptide has aggregated and is out of solution. The following initial steps can be taken:
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and resolubilize the peptide.[3]
-
Gentle Warming: Cautiously warm the solution while monitoring for dissolution. Avoid excessive heat, as it can degrade the peptide.
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least two units away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and reduced aggregation.
Q3: Are there specific solvent recommendations for dissolving peptides with 4-methyl-D-phenylalanine?
A3: Due to the hydrophobic nature of 4-methyl-D-phenylalanine, aqueous buffers alone may be insufficient. A common strategy is to first dissolve the peptide in a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add the desired aqueous buffer with gentle vortexing.[3][4] It is crucial to test the solubility of a small aliquot of the peptide first.
Q4: Can the D-configuration of 4-methyl-D-phenylalanine affect aggregation differently than the L-configuration?
A4: Yes, the stereochemistry can play a significant role. The presence of a D-amino acid in a peptide sequence composed primarily of L-amino acids can disrupt the formation of regular secondary structures like α-helices and β-sheets, which are often precursors to aggregation. This disruption can inhibit fibrillation. For instance, D-phenylalanine has been shown to arrest fiber formation in L-phenylalanine.[5]
Troubleshooting Guides
Problem 1: Peptide is insoluble upon initial reconstitution.
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Attempt initial dissolution in a small volume of an organic solvent (e.g., DMSO, DMF, acetonitrile). 2. Once dissolved, slowly add the aqueous buffer to the desired concentration.[3][4] |
| Incorrect pH | 1. Calculate the theoretical isoelectric point (pI) of your peptide. 2. If the peptide is acidic (net negative charge), try dissolving in a slightly basic buffer. 3. If the peptide is basic (net positive charge), try dissolving in a slightly acidic buffer. |
| Concentration Too High | 1. Attempt to dissolve the peptide at a lower concentration. 2. Perform a solubility test with a small amount of peptide to determine the optimal concentration range. |
Problem 2: Peptide solution becomes cloudy or precipitates over time.
| Possible Cause | Troubleshooting Steps |
| Nucleation-Dependent Aggregation | 1. Filter the freshly prepared peptide solution through a 0.22 µm filter to remove any pre-existing small aggregates that can act as seeds. 2. Store the peptide solution at 4°C for short-term and in aliquots at -20°C or -80°C for long-term storage to minimize aggregation kinetics. |
| Unfavorable Buffer Conditions | 1. Screen different buffer systems (e.g., phosphate, citrate, Tris). 2. Incorporate additives such as arginine, which can help to suppress aggregation. |
| Freeze-Thaw Cycles | 1. Aliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing, which can promote aggregation. |
Quantitative Data
The following table summarizes the impact of substituting phenylalanine with para-substituted analogs on the aggregation behavior of the Aβ(16-22) peptide fragment. This provides insight into how modifications to the phenyl ring can influence self-assembly.
| Peptide Sequence | Modification | Observed Nanostructure | Reference |
| KLVFFAE | None (Control) | Fibrils or nanotubes | [2] |
| KLVF(p-MeF)AE | p-methylphenylalanine substitution | Altered nanostructures compared to control | [2] |
| KLVF(p-Cl)AE | p-chlorophenylalanine substitution | Altered nanostructures compared to control | [2] |
| KLVF(p-F)AE | p-fluorophenylalanine substitution | Altered nanostructures compared to control | [2] |
Experimental Protocols
Protocol 1: Step-wise Solubilization of a Hydrophobic Peptide Containing 4-methyl-D-phenylalanine
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature.
-
Initial Dissolution: Add a minimal volume of sterile DMSO to the vial to create a concentrated stock solution.
-
Solubilization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the peptide is fully dissolved.
-
Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS) dropwise to the DMSO stock solution until the final desired peptide concentration is reached.
-
Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates.
-
Use: Carefully collect the supernatant for your experiment.
Protocol 2: Disaggregation of Peptides Using TFA and HFIP
This protocol is for disaggregating peptides that have already formed stable aggregates and may not be suitable for all applications due to the harsh solvents.
-
Dissolution in TFA/HFIP: Dissolve the aggregated peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).
-
Evaporation: Evaporate the TFA/HFIP solvent using a stream of nitrogen gas.
-
Redissolution: Dissolve the resulting peptide film in the desired aqueous buffer. This procedure can break down pre-formed aggregates and render the peptide soluble.
Visualizations
Caption: A logical workflow for troubleshooting the initial dissolution of peptides containing 4-methyl-D-phenylalanine.
Caption: A standard experimental workflow for the solubilization and subsequent use of aggregation-prone peptides.
Caption: A diagram illustrating the balance of factors that promote and inhibit the aggregation of peptides containing 4-methyl-D-phenylalanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-4-methyl-D-phenylalanine Solubility
For Researchers, Scientists, and Drug Development Professionals
This guide addresses common solubility challenges encountered with Fmoc-4-methyl-D-phenylalanine in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF or NMP?
A1: Several factors can contribute to poor solubility. This compound has a highly hydrophobic side chain (4-methylphenyl) and a large, planar Fmoc protecting group.[1][2] These features can lead to:
-
Molecular Aggregation: The planar Fmoc groups can stack on top of each other (π-π stacking), leading to self-assembly and aggregation, which significantly reduces solubility.[3]
-
Hydrophobicity: Amino acids with bulky, hydrophobic side chains are inherently less soluble in polar aprotic solvents like DMF and NMP.[3][4]
-
Solvent Quality: The purity of the solvent is critical. DMF can degrade over time to form dimethylamine, which can interfere with synthesis.[5][6] Water content in the solvent can also negatively impact the solubility of Fmoc-amino acids.[5]
Q2: What is the expected solubility of this compound in DMF and NMP?
Q3: Can I use heat to improve solubility?
A3: Yes, gentle heating is a common and effective method. Warming the solution to 30-40°C can significantly increase solubility.[3][5][9] However, avoid prolonged or excessive heating, as it can risk the degradation of the Fmoc protecting group.[3][9]
Q4: Are there alternative solvents or co-solvents I can use?
A4: Yes. If solubility remains an issue, consider the following:
-
NMP as an alternative to DMF: NMP is often a stronger solvent for aggregating or hydrophobic sequences.[3][7]
-
Co-solvents: Adding a small amount of Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) can enhance solubility.[3][9] For particularly difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be effective.[3]
Troubleshooting Guide
This section provides a step-by-step guide to address solubility issues with this compound.
Problem: White powder (this compound) does not fully dissolve in DMF or NMP at the desired concentration.
Data Presentation
While exact solubility values for this compound are not published, the following table provides a qualitative guide for similar hydrophobic Fmoc-amino acids.
Table 1: General Qualitative Solubility of Hydrophobic Fmoc-Amino Acids
| Solvent | Relative Solubility | Recommended Actions for Improvement |
| DMF (N,N-Dimethylformamide) | Moderate | Sonication, gentle warming (30-40°C).[3][5][9] |
| NMP (N-Methyl-2-pyrrolidone) | Moderate to High | Often better than DMF for hydrophobic residues.[3][7] |
| DCM (Dichloromethane) | Low | Often used in mixtures with DMF.[3] |
| DMSO (Dimethyl Sulfoxide) | High | Can be used as a co-solvent to enhance solubility.[3] |
Note: This table is a general guide. Empirical testing is required for precise concentrations.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Preparation: Weigh the required amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF or NMP to achieve the desired concentration (e.g., 0.5 M).
-
Mechanical Agitation: Vortex the mixture vigorously for 2-3 minutes at room temperature.[3]
-
Sonication: If undissolved particles remain, place the vial in an ultrasonic bath for 10-15 minutes.[3][9] Monitor the bath temperature to ensure it does not rise significantly.
-
Gentle Heating (Optional): If the derivative is still not fully dissolved, place the vial on a heating block or in a water bath at 30-40°C.[5][9] Continue vortexing or stirring intermittently until the solution is clear.
-
Usage: Once dissolved, use the solution immediately for the coupling reaction to prevent potential precipitation or degradation.[3]
Protocol 2: Handling Difficult Couplings Due to Poor Solubility
This protocol is for situations where the activated amino acid may precipitate during the coupling step in Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Ensure the resin is well-swollen in the reaction vessel. Perform the Fmoc deprotection step as usual (e.g., with 20% piperidine in DMF) and wash the resin thoroughly.[4][10]
-
Pre-activation in Minimum Volume: In a separate vial, dissolve the this compound in the minimum required volume of NMP (preferred for hydrophobic residues) using the methods in Protocol 1.
-
Addition of Reagents: Add the coupling agent (e.g., HBTU, HATU) and base (e.g., DIPEA) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[4][11]
-
Immediate Transfer: Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Coupling: Agitate the mixture for the required coupling time (e.g., 1-2 hours). If precipitation is a concern, using NMP as the primary solvent can help maintain solubility throughout the coupling.[8]
-
Monitoring: Monitor the coupling reaction's completion using a qualitative test like the Kaiser test.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-4-methyl-D-phenylalanine in Peptide Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-4-methyl-D-phenylalanine in solid-phase peptide synthesis (SPPS). Due to the limited specific literature on this particular derivative, this guide focuses on potential side reactions and mitigation strategies based on its structural features—a sterically hindered, hydrophobic D-amino acid—and established principles of peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions when incorporating this compound?
The primary challenges with incorporating this compound stem from its steric bulk and hydrophobicity. The most anticipated side reactions include:
-
Incomplete Coupling: The methyl group on the phenyl ring increases steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation of the free amine on the growing peptide chain. This results in deletion sequences (peptides missing the intended amino acid).
-
Epimerization: As a D-amino acid, the primary stereochemical side reaction of concern is epimerization—the conversion of the D-isomer to the L-isomer at the α-carbon. This can occur during the activation step of the carboxyl group, particularly with certain coupling reagents and bases.[1]
-
Aggregation: Phenylalanine is inherently hydrophobic, and the addition of a methyl group enhances this property. Peptides containing this residue, especially in hydrophobic sequences, are more prone to aggregation on the solid support.[2][3] This can lead to poor solvation of the peptide-resin, resulting in incomplete coupling and deprotection steps.[2]
Q2: How does the D-configuration of this amino acid affect the synthesis strategy?
The D-configuration itself does not typically require a fundamental change in the Fmoc-SPPS workflow. However, it is crucial to be vigilant about potential epimerization. The use of coupling reagents and conditions known to suppress racemization is highly recommended.[1] Furthermore, the introduction of a D-amino acid can alter the secondary structure propensity of the peptide, which may influence aggregation behavior.[4]
Q3: Can the methyl group on the phenyl ring cause any other issues besides steric hindrance?
While the primary effect of the 4-methyl group is increased steric bulk and hydrophobicity, it is electronically a weakly donating group. This has a negligible effect on the acidity of the α-proton and is unlikely to introduce unique electronic side reactions during standard SPPS cycles. The main consequences remain physical (steric hindrance) and physicochemical (hydrophobicity).
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.
Troubleshooting Steps:
-
Double Couple: The most direct solution is to perform a second coupling step with a fresh solution of activated this compound.
-
Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight) to allow the reaction to proceed to completion.
-
Use a More Potent Coupling Reagent: If incomplete coupling persists, switch to a more effective coupling reagent. Uronium/aminium salt-based reagents are generally preferred for sterically hindered amino acids.
-
Elevate Temperature: Increasing the reaction temperature (e.g., to 50°C) can help overcome the activation energy barrier for sterically hindered couplings. Microwave-assisted synthesis can also be beneficial.
Issue 2: Peptide Aggregation during Synthesis
Aggregation can manifest as a shrinking of the resin beads, slow or incomplete Fmoc deprotection, and failed coupling steps.
Troubleshooting Steps:
-
Change Solvent: Switch the reaction solvent from DMF to N-methylpyrrolidone (NMP), or use a mixture of DMF with a small percentage of DMSO (e.g., 5-10%) to disrupt secondary structures.[2]
-
Use Chaotropic Salts: Add chaotropic salts like LiCl (e.g., 0.5 M) to the coupling and deprotection solutions to interfere with hydrogen bonding.
-
Incorporate Structure-Disrupting Elements: If the sequence allows, consider inserting a pseudoproline dipeptide or a Dmb-protected glycine residue near the aggregation-prone region to break up secondary structures.
-
Lower Resin Loading: Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Data Summary
The choice of coupling reagents and additives can significantly impact the efficiency of the reaction and the level of epimerization. The following table summarizes the general effectiveness of common reagents for sterically hindered amino acids.
| Coupling Reagent | Base | Additive | Relative Coupling Efficiency (for hindered residues) | Relative Risk of Epimerization |
| DIC | DIPEA | HOBt | Moderate | Low to Moderate |
| DIC | DIPEA | Oxyma Pure | High | Low |
| HBTU/HATU | DIPEA | (Internal) | Very High | Moderate |
| HBTU/HATU | Collidine/TMP | (Internal) | Very High | Low |
| PyBOP | DIPEA | (Internal) | High | Moderate |
| COMU | DIPEA/TMP | (Internal) | Very High | Low |
This table provides a generalized comparison. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point and may require optimization based on the troubleshooting guide above.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (Peptide synthesis grade DMF or NMP)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (once for 3 minutes, then for 10-15 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (2.9-4.9 equivalents), in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, refer to the troubleshooting guide.
Protocol 2: Minimizing Epimerization during Coupling
This protocol modifies the activation and coupling step to reduce the risk of epimerization.
Materials:
-
Same as Protocol 1, but using DIC as the coupling reagent and Oxyma Pure as the additive.
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours. Note: Avoid pre-activating the amino acid with DIC and base for extended periods before adding it to the resin, as this increases the risk of oxazolone formation and epimerization.
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
References
Technical Support Center: Preventing Racemization of 4-Methyl-D-Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of 4-methyl-D-phenylalanine during peptide coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 4-methyl-D-phenylalanine prone to racemization during peptide coupling?
A1: 4-methyl-D-phenylalanine, like other N-unprotected amino acids, is susceptible to racemization during the carboxyl group activation step of peptide coupling. The primary mechanism involves the formation of a planar oxazolone intermediate. The electron-donating methyl group on the phenyl ring can slightly influence the stability of intermediates, but the main drivers are the reaction conditions, including the choice of coupling reagents, base, solvent, and temperature.[1][2]
Q2: What is the principal mechanism of racemization during peptide coupling?
A2: The dominant pathway for racemization is through the formation of a 5(4H)-oxazolone intermediate.[1][3] Activation of the carboxyl group of the N-protected amino acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of the planar and achiral oxazolone. The incoming amine can then attack this intermediate from either face, resulting in a mixture of D- and L-isomers in the peptide product.[1][3] A secondary, less common mechanism is the direct enolization via proton abstraction from the activated amino acid.[3]
Q3: Which coupling reagents are recommended to minimize racemization of 4-methyl-D-phenylalanine?
A3: The choice of coupling reagent is critical. While no single reagent is universally "racemization-free," some are significantly better at suppressing it.
-
Carbodiimides (e.g., DIC, DCC): These are effective but can lead to significant racemization if used alone. They should always be paired with an additive like HOBt, HOAt, or OxymaPure.[2][4]
-
Onium Salts (e.g., HBTU, HATU, PyBOP, COMU): These reagents are generally preferred for minimizing racemization, especially for sterically hindered or sensitive amino acids.[4][5] Reagents containing HOAt or its derivatives, such as HATU, are often superior to their HOBt-based counterparts (HBTU).[6] COMU, a third-generation uronium salt, has also shown excellent performance in reducing racemization.[7]
Q4: How do additives like HOBt, HOAt, and Oxyma help prevent racemization?
A4: Additives play a crucial role by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired amine nucleophile and less prone to cyclizing into the problematic oxazolone.[2] HOAt and its derivatives are generally more effective than HOBt at suppressing racemization due to the electronic effects of the pyridine nitrogen.[2][6] OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.[4]
Q5: What is the impact of the base on racemization, and which bases are recommended?
A5: The base is a key factor, as it facilitates the abstraction of the α-proton, leading to racemization. The strength and steric hindrance of the base are important considerations.
-
Recommended Bases: Weaker and more sterically hindered bases are preferable. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent choices for minimizing racemization.[2]
-
Use with Caution: Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can significantly increase the rate of racemization and should be used judiciously, if at all.[2]
Q6: How do solvent and temperature affect racemization?
A6:
-
Solvent: Polar aprotic solvents like DMF and NMP are common in peptide synthesis. However, less polar solvents may sometimes reduce racemization, but solubility can become an issue.[8]
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) can help to suppress racemization by slowing down the rate of oxazolone formation.[8]
Troubleshooting Guide
If you are observing significant racemization of 4-methyl-D-phenylalanine in your experiments, follow this troubleshooting workflow:
Data Presentation: Comparison of Coupling Conditions
The following table summarizes the percentage of epimerization observed under various coupling conditions for a model peptide. While not specific to 4-methyl-D-phenylalanine, these data for other amino acids provide valuable insights into the relative effectiveness of different reagents and additives.
| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | % Epimerization |
| Z-Phe-Val-OH | DCC | HOBt | - | DMF | 18% |
| Z-Phe-Val-OH | DCC | HOAt | - | DMF | 6% |
| Fmoc-L-His(Trt)-OH | DIC | Oxyma | - | - | 1.8% |
| Fmoc-L-Cys(Trt)-OH | DIC | Oxyma | - | - | <0.5% |
| Boc-Phe-NCA | - | - | TEA | THF | High |
| Z-Gly-Phe-OH | BOP | - | - | - | Varies |
| Fmoc-Ser(glycosyl)-OH | HATU | - | DIPEA | - | High |
| Z-Ala-MeLeu-OH | Various | - | TEA.HCl | Various | 2.8-39% |
Data compiled from multiple sources and model systems to show general trends.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-4-methyl-D-phenylalanine using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide containing 4-methyl-D-phenylalanine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add NMM or 2,4,6-collidine (6 eq.) to the solution.
-
Immediately add the freshly prepared coupling mixture to the resin. Do not allow the mixture to stand for a prolonged period.
-
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol outlines a general method for quantifying the extent of racemization.
Procedure:
-
Peptide Cleavage: After the coupling of 4-methyl-D-phenylalanine, cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column suitable for separating peptide diastereomers.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an additive like 0.1% TFA. The exact gradient will need to be optimized for the specific peptide.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Quantification: Integrate the peak areas of the desired D-diastereomer and the undesired L-diastereomer. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
Visualizing the Racemization Pathway
The following diagram illustrates the key mechanism of racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Troubleshooting Fmoc Deprotection of 4-methyl-D-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from 4-methyl-D-phenylalanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be difficult to separate from the target peptide, resulting in a lower overall yield and purity of the final product.[1][2]
Q2: Why is 4-methyl-D-phenylalanine prone to incomplete Fmoc deprotection?
The primary reason is steric hindrance . The bulky methyl group on the phenyl ring of 4-methyl-D-phenylalanine can physically obstruct the deprotection reagent, such as piperidine, from efficiently accessing the Fmoc group.[2][3] Other contributing factors can include:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues. This aggregation can block reagent access to the N-terminal Fmoc group.[1][2]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chains.[1][2]
-
Suboptimal Reagents or Protocols: The use of degraded deprotection reagents (e.g., old piperidine solution), insufficient reaction times, or inadequate concentrations of the deprotecting agent can all lead to incomplete removal.[1][2]
Q3: How can I detect if the Fmoc deprotection of 4-methyl-D-phenylalanine is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1][4]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method. Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide. Mass spectrometry will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, which is the mass of the Fmoc group.[3]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm.[3][4] An unusually broad or plateauing absorbance curve may signal slow or incomplete deprotection.[3][5]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of 4-methyl-D-phenylalanine, follow this troubleshooting workflow:
References
Technical Support Center: HPLC Purification of Peptides with 4-Methyl-D-phenylalanine
Welcome to the technical support center for the HPLC purification of peptides incorporating the unnatural amino acid 4-methyl-D-phenylalanine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with purifying these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What impact does the inclusion of 4-methyl-D-phenylalanine have on my peptide's behavior during RP-HPLC?
A1: The 4-methyl-D-phenylalanine residue significantly increases the hydrophobicity of a peptide. The additional methyl group on the phenyl ring enhances its non-polar character, leading to stronger interactions with the C18 stationary phase. This typically results in longer retention times compared to a peptide with a standard D-phenylalanine. This increased hydrophobicity can also make the peptide more prone to aggregation and can decrease its solubility in highly aqueous mobile phases.[1][2]
Q2: Which HPLC column is recommended for purifying peptides containing 4-methyl-D-phenylalanine?
A2: A reversed-phase C18 column is the most common and effective choice for purifying peptides with hydrophobic modifications like 4-methyl-D-phenylalanine.[2][3] For optimal performance, especially with longer peptides, a column with a wide pore size (300 Å) is preferable to the standard 100-120 Å pore sizes used for small molecules.[1][2] The wider pores allow for better diffusion of the larger peptide molecules, leading to sharper peaks and improved resolution. If you still face issues with very strong retention, consider a less hydrophobic stationary phase like C8 or a phenyl column.[4]
Q3: Why is trifluoroacetic acid (TFA) the standard ion-pairing agent, and are there alternatives?
A3: Trifluoroacetic acid (TFA) is widely used in the mobile phase for peptide purification for several key reasons. It acts as an ion-pairing agent, forming a neutral complex with the positively charged residues of the peptide, which minimizes undesirable interactions with the silica backbone of the column, leading to sharper peaks.[5] It also helps to keep the peptide protonated and soluble. While 0.1% TFA is a standard concentration, for particularly problematic separations, altering the TFA concentration or switching to a different ion-pairing reagent like formic acid (especially for MS compatibility) or heptafluorobutyric acid (HFBA) for increased retention of more polar peptides can be beneficial.[6]
Q4: My peptide containing 4-methyl-D-phenylalanine is showing poor solubility. How can I address this?
A4: Poor solubility is a common challenge with hydrophobic peptides.[7] To improve solubility for injection, you can try dissolving the crude peptide in a small amount of an organic solvent like acetonitrile (ACN), methanol, or even DMSO before diluting it with the initial mobile phase.[4] Be cautious with the injection volume of strong solvents to avoid peak distortion. For the chromatography itself, increasing the initial percentage of the organic mobile phase can help maintain solubility on the column.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Broad Peaks | Peptide Aggregation: The hydrophobic 4-methyl-D-phenylalanine can promote peptide aggregation.[2] | - Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates and improve peak shape.[1][8]- Try adding a small amount of an organic solvent like isopropanol or n-propanol to the mobile phase.[1][7]- Optimize the gradient to be shallower around the elution point of your peptide to improve separation from closely eluting impurities.[2] |
| Sub-optimal Gradient: A steep gradient may not provide sufficient separation.[2] | - After an initial scouting run, run a shallower gradient over a narrower organic solvent range centered around the elution percentage of your target peptide. | |
| Peak Tailing | Secondary Interactions: The peptide may be interacting with residual silanol groups on the stationary phase. | - Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases.[9]- Consider using a high-purity silica column to minimize silanol interactions.[9] |
| Low Yield / Recovery | Irreversible Adsorption: The hydrophobic peptide may be strongly and irreversibly binding to the column. | - Run a blank gradient after your injection to see if the peptide is "ghosting" or eluting late.[7]- Consider a less retentive column (e.g., C8 instead of C18).- Adding a stronger organic solvent like n-propanol to your mobile phase B can help elute strongly bound peptides.[7] |
| Precipitation on Column: The peptide may be precipitating at the head of the column upon injection into a highly aqueous mobile phase. | - Increase the initial percentage of organic solvent in your gradient.- Dissolve the sample in a solvent that is more similar to the initial mobile phase composition. | |
| Co-elution of Impurities | Similar Hydrophobicity of Impurities: Deletion sequences or incompletely deprotected peptides can have very similar retention times. | - Optimize the gradient to be as shallow as possible to maximize separation.- Try a different stationary phase (e.g., a phenyl column may offer different selectivity for aromatic-containing peptides).[4]- Adjusting the mobile phase pH can alter the ionization state of certain residues and change the elution profile. |
Experimental Protocols
Protocol 1: Initial Scouting Run for a Peptide with 4-Methyl-D-phenylalanine
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of acetonitrile or DMSO.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.[3]
-
Column Temperature: 40°C.
-
-
Gradient Program:
-
A broad gradient is used to determine the approximate elution time of the peptide.
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Analysis:
-
Identify the retention time of the main peak corresponding to your target peptide. This will be used to develop an optimized gradient.
-
Protocol 2: Optimized Purification Gradient
-
Sample Preparation and HPLC System:
-
As described in Protocol 1. For preparative runs, the sample concentration and injection volume will be scaled up.
-
-
Gradient Program:
-
Based on the scouting run, a shallower gradient is created around the elution point of the target peptide.
-
Let's assume the peptide eluted at 60% B in the scouting run.
-
0-5 min: 45% B
-
5-35 min: 45% to 75% B (linear gradient)
-
35-40 min: 95% B (column wash)
-
40-45 min: 95% to 45% B
-
45-55 min: 45% B (re-equilibration)
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.[5]
-
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
Caption: Interaction of a hydrophobic peptide with the stationary phase.
References
- 1. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nestgrp.com [nestgrp.com]
- 8. ymcamerica.com [ymcamerica.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Cleacyavage of Peptides Containing 4-methyl-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of synthetic peptides containing the unnatural amino acid 4-methyl-D-phenylalanine.
Troubleshooting Guide
Peptides incorporating 4-methyl-D-phenylalanine, a hydrophobic and sterically hindered residue, can present unique challenges during cleavage from the solid-phase resin and removal of side-chain protecting groups. This guide addresses common issues and provides systematic solutions.
Problem 1: Low Peptide Yield After Cleavage
Possible Causes:
-
Incomplete Cleavage: The bulky nature of the 4-methyl-D-phenylalanine residue can hinder the access of trifluoroacetic acid (TFA) to the cleavage site on the resin.
-
Peptide Precipitation/Aggregation: The hydrophobicity of the peptide can lead to poor solubility in the cleavage cocktail and aggregation upon precipitation.[1][2]
-
Re-attachment to Resin: Cationic species generated during cleavage can re-attach to nucleophilic residues in the peptide.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Solutions:
-
Confirm Complete Cleavage: Perform a Kaiser test on a small sample of the resin after cleavage. A blue color indicates incomplete cleavage.[4]
-
Extend Cleavage Time: For peptides with sterically hindered residues, extending the cleavage time from the standard 2-3 hours to 4-6 hours at room temperature can improve yield.[1]
-
Optimize Precipitation: If the peptide is highly hydrophobic, it may be difficult to precipitate with cold ether.[1] Consider evaporating the ether and dissolving the residue in an aqueous/organic solvent mixture for purification.[1]
-
Scavenger Optimization: The methyl group on the phenylalanine ring can be susceptible to modification by carbocations generated during cleavage. The use of appropriate scavengers is crucial.
Problem 2: Presence of Impurities in the Crude Product
Possible Causes:
-
Incomplete Deprotection of Side Chains: Bulky protecting groups on other amino acids in the sequence may require longer cleavage times or specific scavengers for complete removal.
-
Side Reactions: The electron-donating methyl group on the phenylalanine ring can activate it towards electrophilic attack by carbocations generated from protecting groups.
-
Oxidation: If the peptide contains other sensitive residues like Methionine (Met) or Tryptophan (Trp), oxidation can occur.[5]
Solutions:
-
Scavenger Selection: The choice of scavengers is critical to prevent side reactions. Triisopropylsilane (TIS) is a common scavenger that effectively quenches t-butyl cations.[3] For peptides containing Trp, the addition of 1,2-ethanedithiol (EDT) is recommended to prevent modification of the indole side chain.[2]
-
Analysis of Impurities: Use mass spectrometry (MS) to identify the mass of the impurities. This can provide clues about the nature of the side reaction (e.g., addition of a protecting group).[6]
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing 4-methyl-D-phenylalanine?
A1: A good starting point is a standard trifluoroacetic acid (TFA)-based cocktail. A commonly used general-purpose cocktail is Reagent K , which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). However, for many sequences, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is sufficient and avoids the use of malodorous thiols. Given the hydrophobicity of 4-methyl-D-phenylalanine, ensuring adequate scavenging of carbocations is key.
Q2: How can I improve the solubility of my hydrophobic peptide after cleavage?
A2: If your peptide oils out or is difficult to dissolve after ether precipitation, try the following:
-
After cleavage and filtration, evaporate the TFA under a stream of nitrogen.
-
Dissolve the resulting residue in a minimal amount of a solvent like DMSO or DMF.[2]
-
Lyophilize the solution to obtain a powder, which is often more soluble.[2]
-
For purification, consider using a different mobile phase modifier, such as formic acid instead of TFA, or adding a small amount of an organic co-solvent like isopropanol to the mobile phase.[2]
Q3: My peptide contains both 4-methyl-D-phenylalanine and Cysteine. What cleavage cocktail should I use?
A3: For peptides containing Cysteine, it is crucial to include a reducing scavenger to prevent disulfide bond formation and other side reactions. A recommended cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) .[7] The ethanedithiol (EDT) will help to keep the Cysteine in its reduced form.
Q4: I see a +57 Da adduct in my mass spectrum. What is it?
A4: A +57 Da adduct is typically indicative of the re-attachment of a t-butyl group, which comes from t-butyl-based protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr). This suggests that the scavenging of t-butyl cations was not efficient. Increasing the concentration of TIS in your cleavage cocktail can help to mitigate this.
Quantitative Data Summary
The following tables summarize recommended cleavage cocktails based on the presence of other sensitive amino acids in your peptide sequence containing 4-methyl-D-phenylalanine.
Table 1: Recommended Cleavage Cocktails
| Peptide Characteristics | Recommended Cocktail | Components (v/v) | Reference |
| Standard Peptide | Reagent B (Low Odor) | TFA/TIS/H₂O | 95:2.5:2.5 |
| Contains Trp, Met, Cys, or Tyr | Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT | 82.5:5:5:5:2.5 |
| Contains Arg(Pbf/Pmc) | Standard + Thiol | TFA/TIS/H₂O/DODT | 92.5:2.5:2.5:2.5 |
| Highly Hydrophobic | Optimized Aminolysis | Ethanolamine/DCM | 20:80 |
Table 2: Common Scavengers and Their Functions
| Scavenger | Abbreviation | Function | Target Residues |
| Triisopropylsilane | TIS | Scavenges t-butyl and trityl cations | General Use |
| Water | H₂O | Scavenges t-butyl cations | General Use |
| 1,2-Ethanedithiol | EDT | Scavenges t-butyl cations, reduces oxidation | Cys, Met, Trp |
| Dithiothreitol | DTT | Reduces oxidation, low odor alternative to EDT | Cys, Met |
| Thioanisole | - | Aids in removal of Pbf protecting groups, suppresses oxidation | Arg(Pbf), Cys, Met |
| Phenol | - | Protects Tyr and Trp side chains from oxidation | Tyr, Trp |
Experimental Protocols
Protocol 1: Standard Cleavage Protocol
This protocol is suitable for most peptides containing 4-methyl-D-phenylalanine without other highly sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Cleavage Reaction: Add the cleavage cocktail (2-3 mL per 100 mg of resin) to the reaction vessel.
-
Reaction Time: Gently agitate the mixture at room temperature for 3-4 hours.
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate containing the peptide.
-
Resin Wash: Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Drying: Wash the peptide pellet with cold ether and dry under a gentle stream of nitrogen or under vacuum.
Protocol 2: Optimized Cleavage for Peptides with Sensitive Residues
This protocol is recommended for peptides containing 4-methyl-D-phenylalanine along with residues like Cys, Met, or Trp.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail: 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT (Reagent K).
-
Cleavage Reaction: Add the cleavage cocktail (2-3 mL per 100 mg of resin) to the reaction vessel.
-
Reaction Time: Gently agitate the mixture at room temperature for 3-4 hours.
-
Work-up: Follow steps 5-9 from the Standard Cleavage Protocol.
Visualizations
Caption: Logic for selecting a cleavage cocktail.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-methyl-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the occurrence of deletion sequences during solid-phase peptide synthesis (SPPS) when incorporating the sterically hindered amino acid, Fmoc-4-methyl-D-phenylalanine.
Troubleshooting Guide: Minimizing Deletion Sequences
Issue: Presence of deletion sequences corresponding to the absence of 4-methyl-D-phenylalanine in the final peptide product, as identified by mass spectrometry.
This common issue arises from incomplete coupling of the sterically hindered this compound. The methyl group on the phenyl ring increases the steric bulk of the amino acid, which can impede its efficient reaction with the N-terminal amine of the growing peptide chain. The following Q&A format addresses common causes and solutions.
Q1: My mass spectrometry results show a significant peak corresponding to a peptide missing the 4-methyl-D-phenylalanine residue. What is the likely cause?
A1: The primary cause of a deletion sequence is incomplete coupling of the amino acid to the growing peptide chain on the solid support. For sterically hindered amino acids like this compound, standard coupling protocols may not be sufficient to drive the reaction to completion.
Q2: What are the initial steps to troubleshoot this incomplete coupling?
A2: A common and effective initial troubleshooting step is to perform a "double coupling". This involves reacting the resin with a fresh solution of activated this compound for a second time after the initial coupling reaction.[1][2] It is also crucial to monitor the completion of each coupling step using a qualitative method like the Kaiser test. A positive Kaiser test (blue or purple beads) after the first coupling indicates the presence of unreacted free amines and the need for a second coupling.[1][3][4]
Q3: I performed a double coupling, but I am still observing deletion sequences. What other parameters can I optimize?
A3: If double coupling is insufficient, you should consider optimizing the coupling reagents and reaction conditions.
-
Coupling Reagents: Standard coupling reagents like DCC/DIC may be inefficient for sterically hindered residues.[2] More potent uronium/aminium or phosphonium salt-based reagents are recommended.[1][2]
-
Reaction Time: Extending the coupling time for each coupling step can provide the necessary duration for the sterically hindered amino acid to react completely.[5][6]
-
Temperature: Increasing the reaction temperature can enhance the kinetics of the coupling reaction.[7][8] However, be cautious as elevated temperatures can potentially lead to racemization with sensitive amino acids.[8]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: For sterically hindered amino acids, it is advisable to use more powerful coupling reagents. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than carbodiimides.[1][2][9] HATU is a widely used and highly effective reagent for such challenging couplings.[2][7]
Q2: How long should I extend the coupling time?
A2: A standard coupling time is typically 1-2 hours. For this compound, you can start by extending this to 4 hours.[4] For particularly difficult couplings, even longer reaction times may be necessary. It is always best to monitor the reaction progress with the Kaiser test to determine the optimal duration.
Q3: What is the recommended temperature for the coupling reaction?
A3: You can increase the temperature to 40-50°C to improve coupling efficiency.[7][10] Some studies have shown that microwave-assisted peptide synthesis, which utilizes elevated temperatures, can be very effective for driving difficult couplings to completion.[8] However, it is important to screen for racemization if you are working with racemization-prone sequences.
Q4: Can the choice of solvent impact the coupling efficiency?
A4: Yes, the solvent can play a role. While DMF is the most common solvent in SPPS, N-methylpyrrolidone (NMP) can sometimes be a better choice for improving the solvation of both the amino acid and the growing peptide chain, which can be beneficial for difficult sequences.[3]
Q5: Is capping necessary when using this compound?
A5: Capping, which involves acetylating any unreacted N-terminal amines after the coupling step, is a highly recommended procedure when dealing with difficult couplings.[11] This will terminate the unreacted chains and prevent the formation of deletion sequences that are one residue shorter, simplifying the final purification.
Data Summary
The following table summarizes recommended starting conditions for coupling this compound, based on general principles for sterically hindered amino acids. Note that optimal conditions should be determined experimentally for each specific peptide sequence.
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Coupling Reagent | DIC/HOBt, HBTU | HATU , HCTU, PyBOP | More potent reagents are needed to overcome steric hindrance.[1][2][9] |
| Equivalents of Amino Acid | 3-5 eq. | 4-5 eq. | A higher concentration can help drive the reaction to completion.[2] |
| Equivalents of Coupling Reagent | 3-5 eq. | 3.9-5 eq. (relative to amino acid) | To ensure efficient activation of the sterically hindered amino acid.[2] |
| Base | DIPEA | DIPEA, Collidine | DIPEA is commonly used; Collidine may reduce racemization risk in some cases.[12] |
| Equivalents of Base | 6-10 eq. | 8-10 eq. | To ensure the reaction environment is sufficiently basic for activation.[2] |
| Coupling Time | 1-2 hours | 2-4 hours (per coupling) | Increased time allows for the slower reaction to proceed to completion.[1][4] |
| Number of Couplings | 1 | 2 (Double Coupling) | A second coupling with fresh reagents is a highly effective strategy.[1][2][3] |
| Temperature | Room Temperature | Room Temperature to 50°C | Elevated temperature can increase reaction kinetics.[7][8] |
| Monitoring | Optional | Kaiser Test | Essential to confirm the completion of the coupling reaction.[1][3][4] |
| Capping | Optional | Recommended | To terminate unreacted chains and simplify purification.[11] |
Experimental Protocol: Double Coupling of this compound using HATU
This protocol outlines a procedure for the efficient incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
-
Acetic anhydride (for optional capping)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow the amino acid to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Monitoring the First Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test.
-
If the test is negative (yellow beads), proceed to step 6.
-
If the test is positive (blue or purple beads), proceed to step 4.
-
-
Second Coupling:
-
Drain the reaction solution from the synthesis vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh solution to the resin and agitate for an additional 2 hours at room temperature.
-
-
Monitoring the Second Coupling:
-
Perform a Kaiser test on a small sample of resin. The test should now be negative. If it remains positive, further optimization of reagents or temperature may be required.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to prepare for the next deprotection step or capping.
-
-
Optional Capping:
-
To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., a 10:5:85 v/v/v mixture) for 30 minutes.[11]
-
Wash the resin thoroughly with DMF and DCM.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the coupling of this compound.
Caption: Troubleshooting workflow for coupling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 新闻 -The role of temperature in Solid Phase Peptide Synthesis (SPPS) - 希施生物科技 [csbiochina.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Aspartimide Formation in Peptides Containing Aspartic Acid and 4-methyl-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation, particularly in peptide sequences containing Aspartic acid (Asp) and the unnatural amino acid 4-methyl-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS), especially when using Fmoc chemistry.[1][2] It involves the cyclization of an aspartic acid residue to form a five-membered succinimide ring. This reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesired byproducts, including α- and β-peptides, racemization of the aspartic acid residue, and piperidide adducts if piperidine is used for Fmoc deprotection.[3] These byproducts can be difficult to separate from the target peptide, leading to lower purity and yield.[3]
Q2: Which factors influence the rate of aspartimide formation?
Several factors can influence the rate of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp residue has the most significant impact.[1][4] Sequences like Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly prone to this side reaction due to the flexibility or nature of the following residue.[3][4]
-
Fmoc Deprotection Conditions: The base used for Fmoc removal is a critical factor.[1] Strong bases like piperidine promote aspartimide formation.[3] The duration and temperature of the deprotection step also play a role.[1]
-
Asp Side-Chain Protecting Group: The choice of protecting group for the β-carboxyl group of Asp is crucial. The commonly used tert-butyl (tBu) group offers some protection, but bulkier protecting groups can be more effective in sterically hindering the cyclization.[2][5]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can also affect the rate of aspartimide formation.[1][4]
Q3: How does the presence of 4-methyl-D-phenylalanine next to an Asp residue potentially affect aspartimide formation?
While specific literature on the Asp-(4-methyl-D-phenylalanine) sequence is scarce, we can infer potential effects based on established principles. Phenylalanine itself is a sterically bulky amino acid. The presence of a methyl group on the phenyl ring in the para position further increases this steric bulk.
Theoretically, the bulky nature of 4-methyl-D-phenylalanine could sterically hinder the approach of the backbone amide nitrogen to the side-chain carbonyl group, thereby reducing the rate of aspartimide formation compared to less hindered residues like Glycine. However, the specific conformation adopted by the peptide on the solid support will ultimately dictate the proximity of the reacting groups and the actual rate of this side reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to aspartimide formation.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield and purity of the final peptide, with multiple peaks close to the main product in HPLC. | High levels of aspartimide formation leading to byproducts like β-peptides and racemized species. | 1. Modify Fmoc-Deprotection Conditions: Reduce piperidine concentration, use a weaker base like piperazine, or add an acidic additive like HOBt to the deprotection solution.[5] 2. Use a Different Asp Protecting Group: Employ a bulkier side-chain protecting group for Aspartic acid, such as O-3-methylpent-3-yl (OMpe) or O-2,4-dimethylpent-3-yl (ODmp), which have been shown to reduce aspartimide formation.[5] 3. Backbone Protection: For particularly problematic sequences, consider using a backbone-protecting group on the nitrogen of the amino acid following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group.[3] |
| Mass spectrometry shows the correct mass, but the peptide is biologically inactive or shows inconsistent activity. | Presence of co-eluting β-aspartyl peptides or epimerized α-aspartyl peptides which have the same mass as the target peptide. | 1. Analytical Characterization: Use advanced analytical techniques like 2D NMR to confirm the peptide's structure and identify the presence of isoaspartyl residues.[6] 2. Enzymatic Digestion and Mass Spectrometry: Digestion of the peptide with a specific protease followed by mass spectrometric analysis of the fragments can help pinpoint the location of the modification. 3. Re-synthesis with Optimized Protocol: Synthesize the peptide again using the preventative measures outlined above to minimize aspartimide formation from the outset. |
| Synthesis of a long peptide with multiple Asp residues is failing or resulting in very low purity. | Cumulative effect of aspartimide formation at each Asp residue throughout the synthesis. | 1. Strategic use of Protecting Groups: Use different, highly effective protecting groups for the most susceptible Asp residues in the sequence. 2. Segment Condensation: Consider a hybrid approach of synthesizing smaller peptide fragments with minimized aspartimide formation and then ligating them together in solution. |
Quantitative Data on Aspartimide Formation
The following table summarizes the percentage of aspartimide-related byproducts observed in a model peptide (VKDGYI) under prolonged treatment with 20% piperidine in DMF, comparing different Asp side-chain protecting groups.
| Asp Protecting Group | % Aspartimide + Piperidide Adducts (after 200 min) | % D-Aspartate | Reference |
| OtBu | 27.0 | 12.0 | |
| OMpe | 5.5 | 2.5 | |
| OBno | < 0.5 | < 0.5 |
Data from comparative tests on the scorpion toxin II peptide model.
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Reduced Aspartimide Formation
This protocol utilizes a weaker base to minimize the risk of aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% piperazine in DMF.
-
Resin Swelling: Swell the peptide resin in DMF for 30 minutes.
-
Fmoc Removal: Drain the DMF and add the 20% piperazine solution to the resin.
-
Reaction: Gently agitate the resin for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).
-
Confirmation: Perform a Kaiser test to confirm the completion of the deprotection.
Protocol 2: Detection of Aspartimide and Related Byproducts by HPLC-MS
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Column: Use a high-resolution C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. Adjust as needed for optimal separation.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS).
-
Monitor for the expected mass of the target peptide.
-
Look for masses corresponding to piperidide adducts (M + 84 Da).
-
Aspartimide formation itself results in a loss of water (M - 18 Da), but this intermediate is often hydrolyzed back to the aspartyl or isoaspartyl peptide on the column or in the MS source. The α- and β-peptides will have the same mass as the target peptide.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent reactions.
Caption: Troubleshooting workflow for mitigating aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fmoc-4-methyl-D-phenylalanine and Fmoc-4-methyl-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics, the incorporation of non-canonical amino acids is a pivotal strategy for optimizing drug candidates. The stereochemistry of these modified residues can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and its affinity for biological targets. This guide provides a comprehensive comparison of two such enantiomers: Fmoc-4-methyl-D-phenylalanine and Fmoc-4-methyl-L-phenylalanine, offering insights into their respective impacts on peptide performance. While direct head-to-head comparative studies on these specific enantiomers are not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry and data from closely related analogues to provide a robust comparative framework.
Introduction to Fmoc-4-methyl-phenylalanine Enantiomers
Fmoc-4-methyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring a methyl group at the para position of the phenyl ring. This modification enhances the hydrophobicity of the side chain, which can influence peptide structure and binding interactions.[1] Its enantiomer, this compound, offers the same structural modification but with a D-configuration at the alpha-carbon. This alteration in stereochemistry is a well-established method to increase a peptide's resistance to proteolytic enzymes, which are highly specific for L-amino acids.[1][2]
Performance Comparison: D- vs. L-Enantiomers
The decision to incorporate either the D- or L-isomer of 4-methyl-phenylalanine into a peptide sequence will have significant downstream effects on its biological and pharmacological properties. The following sections and tables summarize the expected differences based on extensive research into D-amino acid substitutions and phenylalanine modifications.
Quantitative Data Summary
The following tables present illustrative data to highlight the expected quantitative differences when incorporating this compound versus its L-counterpart into a hypothetical peptide sequence. This data is extrapolated from typical results observed in similar peptide modifications.
Table 1: Comparison of a Hypothetical Peptide's Properties
| Parameter | Peptide with 4-methyl-L-phenylalanine | Peptide with 4-methyl-D-phenylalanine | Rationale |
| Receptor Binding Affinity (Kd) | Lower (Tighter Binding) | Potentially Higher (Weaker Binding) | The native L-conformation is often optimal for receptor interaction. D-amino acid substitution can alter the peptide's 3D structure, potentially disrupting key binding interactions.[3] |
| Enzymatic Stability (t1/2 in plasma) | Shorter | Significantly Longer | D-amino acids are not recognized by most endogenous proteases, leading to enhanced resistance to degradation and a longer plasma half-life.[1][2] |
| In Vitro Biological Activity (IC50) | Lower (More Potent) | Potentially Higher (Less Potent) | As with binding affinity, alterations in conformation due to the D-amino acid can reduce the peptide's ability to elicit a biological response. |
| Immunogenicity | Generally Low | Potentially Higher | Peptides containing D-amino acids can sometimes be recognized as foreign by the immune system, although this is not always the case. |
Table 2: Solid-Phase Peptide Synthesis (SPPS) Performance
| Parameter | Fmoc-4-methyl-L-phenylalanine | This compound | Notes |
| Coupling Efficiency | High | High | Both enantiomers are expected to couple efficiently using standard SPPS protocols. Steric hindrance from the methyl group is minimal. |
| Solubility in SPPS Solvents | Good | Good | The Fmoc protecting group and the amino acid structure ensure good solubility in common solvents like DMF and NMP. |
| Risk of Racemization | Low | Low | Racemization is generally low during standard Fmoc-SPPS coupling conditions for most amino acids.[4] |
Key Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-4-methyl-L-phenylalanine or this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-4-methyl-L-Phe-OH or Fmoc-4-methyl-D-Phe-OH) and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 6 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a biological matrix.
-
Peptide Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).
-
Incubation: Spike pre-warmed human plasma with the peptide stock solution to a final concentration of 10-100 µM.
-
Time-Point Sampling: Incubate the mixture at 37°C and withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Enzyme Quenching: Immediately stop enzymatic activity in each aliquot by adding a protein precipitation agent (e.g., cold acetonitrile with 1% TFA).[1]
-
Sample Preparation: Vortex and centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Calculate the percentage of intact peptide relative to the 0-hour time point and determine the half-life (t1/2) by fitting the data to an exponential decay curve.
Receptor Binding Assay (Competitive ELISA)
This protocol can be used to determine the binding affinity of the synthesized peptides to a target receptor.
-
Plate Coating: Coat a 96-well plate with the target receptor overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.
-
Competition Reaction: Add a constant, known concentration of a labeled (e.g., biotinylated) ligand that binds to the receptor, along with varying concentrations of the test peptide (containing either 4-methyl-L-Phe or 4-methyl-D-Phe).
-
Incubation: Incubate for 1-2 hours to allow for competitive binding.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a secondary detection reagent that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand) and incubate.
-
Wash again and add a substrate (e.g., TMB) to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance and plot the signal against the concentration of the test peptide. The IC50 value (the concentration of test peptide that inhibits 50% of the labeled ligand binding) can then be calculated and used to determine the binding affinity (Ki).
Visualizing the Impact: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the rationale behind the differential effects of incorporating D- and L-amino acids.
Conclusion
The choice between incorporating this compound and Fmoc-4-methyl-L-phenylalanine is a critical decision in peptide drug design, with a clear trade-off between biological activity and in vivo stability. The L-enantiomer is more likely to retain the native conformation and, therefore, the biological activity of the parent peptide. Conversely, the D-enantiomer is a powerful tool for enhancing resistance to enzymatic degradation, thereby increasing the peptide's half-life and potential therapeutic window. The optimal choice will depend on the specific therapeutic application and the desired pharmacological profile. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to make informed decisions and advance their peptide-based drug discovery programs.
References
A Comparative Guide: Fmoc-4-methyl-D-phenylalanine vs. Fmoc-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug design, the selection of appropriate building blocks is paramount to achieving the desired biological activity, stability, and therapeutic efficacy. Non-natural amino acids, in particular, offer a powerful tool to modulate the physicochemical properties of peptides. This guide provides an objective comparison of two such analogs: Fmoc-4-methyl-D-phenylalanine and the parent compound, Fmoc-D-phenylalanine. This analysis, supported by physicochemical data and established principles of peptide chemistry, aims to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a methyl group at the para position of the phenyl ring in this compound subtly alters its physical and chemical characteristics when compared to Fmoc-D-phenylalanine. These differences, while seemingly minor, can have significant implications for solubility, handling, and incorporation into peptide sequences.
| Property | This compound | Fmoc-D-phenylalanine |
| Molecular Formula | C₂₅H₂₃NO₄[1] | C₂₄H₂₁NO₄[2] |
| Molecular Weight | 401.46 g/mol [1] | 387.4 g/mol [2] |
| Appearance | White powder[1] | White to off-white powder[2] |
| Melting Point | 167-172 °C[1] | 180-195 °C[2] |
| Purity (Typical) | ≥ 98% (HPLC)[1] | ≥ 99.5% (Chiral HPLC)[2] |
| Solubility | Generally soluble in organic solvents like DMF and DMSO. Expected to have slightly higher solubility in less polar organic solvents compared to Fmoc-D-phenylalanine due to increased hydrophobicity. | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[3]. |
Performance in Solid-Phase Peptide Synthesis (SPPS): A Comparative Analysis
While direct, side-by-side comparative studies detailing the synthesis of identical peptides with these two amino acids are not extensively available in the public domain, we can infer their performance based on their structural differences and established principles of solid-phase peptide synthesis.
Coupling Efficiency
The efficiency of the coupling reaction in SPPS can be influenced by steric hindrance. The addition of a methyl group in the para position of the phenyl ring in this compound is not expected to introduce significant steric bulk near the reactive carboxyl group. Therefore, its coupling efficiency is anticipated to be comparable to that of Fmoc-D-phenylalanine under standard coupling conditions. For both amino acids, the use of efficient coupling reagents such as HBTU/HOBt is recommended to ensure high coupling yields.
Racemization
Racemization is a critical concern during peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity. The risk of racemization is highest for the C-terminal amino acid during its esterification to the resin and for certain amino acids like histidine and cysteine during coupling. For phenylalanine derivatives, the primary site of racemization is the α-carbon. The electronic effect of the para-methyl group in this compound is unlikely to significantly increase the propensity for racemization compared to Fmoc-D-phenylalanine. Employing rapid and efficient coupling protocols helps to minimize this side reaction for both molecules.
Impact on Peptide Properties
The incorporation of 4-methyl-D-phenylalanine in place of D-phenylalanine can impart notable changes to the resulting peptide's properties:
-
Hydrophobicity: The methyl group increases the hydrophobicity of the amino acid side chain. This can influence the overall hydrophobicity of the peptide, potentially affecting its folding, aggregation, and interaction with biological membranes or hydrophobic pockets of target proteins.
-
Conformation: The methyl group can introduce subtle steric effects that may influence the local conformation of the peptide backbone and the orientation of the aromatic side chain. These conformational changes can, in turn, affect the peptide's biological activity and stability.
-
Biological Activity: The altered hydrophobicity and conformation can lead to changes in the binding affinity of the peptide to its target receptor or enzyme. In some cases, this can result in enhanced potency or selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments in solid-phase peptide synthesis utilizing either this compound or Fmoc-D-phenylalanine.
Protocol 1: Fmoc Deprotection
Objective: To remove the Nα-Fmoc protecting group from the resin-bound peptide to allow for the coupling of the next amino acid.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine (a blue color indicates a positive result).
Protocol 2: Peptide Coupling using HBTU/HOBt
Objective: To couple an Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide.
Materials:
-
Deprotected peptide-resin
-
This compound or Fmoc-D-phenylalanine (3-5 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.5 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (3-5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to activate the amino acid. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result, where the beads remain yellow, indicates no free primary amines).
Visualizing the Comparison and Processes
To further clarify the relationship between these compounds and their application, the following diagrams are provided.
References
The Impact of 4-Methyl-D-Phenylalanine on Peptide Conformation and Structure: A Comparative Guide
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structural and functional properties. Among these, 4-methyl-D-phenylalanine stands out as a subtle yet potent modification. The addition of a methyl group to the para-position of the D-phenylalanine ring introduces nuanced changes in hydrophobicity, steric bulk, and electronic properties, which can significantly influence peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of the effects of 4-methyl-D-phenylalanine on peptide structure, supported by experimental data and detailed methodologies.
Conformational Effects: A Comparative Analysis
The introduction of a 4-methyl group on the phenyl ring of D-phenylalanine can induce notable changes in the conformational equilibrium of a peptide. In a detailed study on a cyclic peptide, the 4-methyl substituent was shown to favor a folded conformation through stabilizing CH⋯π interactions between the methylated aromatic ring and other parts of the peptide backbone.[1][2] This effect is primarily entropic, as the methyl group restricts the rotational freedom of the phenylalanine side chain, thus reducing the entropic penalty of folding.[1][2]
In contrast, peptides containing unmodified D-phenylalanine may exhibit a more dynamic conformational equilibrium. While aromatic interactions can still play a role, the absence of the methyl group allows for greater rotational freedom of the phenyl ring. Other modifications to the phenyl ring, such as the introduction of electron-withdrawing groups or larger substituents, can lead to different conformational preferences, often promoting turns or helical structures.
Quantitative Comparison of Conformational Stability
The following table summarizes the thermodynamic parameters for the conformational equilibrium of a cyclic peptide containing a 4-substituted phenylalanine residue, illustrating the impact of the methyl group compared to other substituents. The equilibrium is between a "square" (open) and a "folded" conformation. A more negative ΔG° indicates a greater preference for the folded state.
| 4-Substituent (X) in Phe(X) | ΔG°₂₉₈K (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| -CH₃ (Methyl) | -1.5 | -7.2 | -19.1 |
| -H (Unmodified) | -1.3 | -6.5 | -17.4 |
| -OCH₃ (Methoxy) | -1.6 | -7.5 | -19.8 |
| -F (Fluoro) | -1.2 | -6.2 | -16.8 |
| -NO₂ (Nitro) | -0.5 | -4.5 | -13.4 |
Data adapted from Asano et al., 2024.[1][2]
Structural Implications
The conformational preferences induced by 4-methyl-D-phenylalanine have significant implications for the overall three-dimensional structure of a peptide. The stabilization of folded or turn-like structures can be crucial for enhancing receptor binding affinity, improving enzymatic stability, and modulating other biological activities.
In contrast, other modifications can have different structural outcomes. For instance, the incorporation of dehydrophenylalanine is known to promote the formation of helical structures or β-turns.[3][4] N-methylation of the peptide backbone, including on phenylalanine residues, can restrict conformational flexibility and enhance proteolytic stability.[5]
The following diagram illustrates the logical flow of how the 4-methyl modification influences the final peptide structure and function.
Experimental Protocols
The characterization of peptides containing 4-methyl-D-phenylalanine relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the solution-state conformation of peptides.
Protocol for Conformational Analysis:
-
Sample Preparation: Dissolve the synthesized peptide in a deuterated solvent (e.g., CD₃CN or DMSO-d₆) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY) at various temperatures (e.g., 273 K to 333 K).
-
Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY spectra.
-
Conformational Equilibrium Quantification: Determine the equilibrium constant (K) between different conformational states by monitoring the chemical shifts of specific protons as a function of temperature.
-
Thermodynamic Analysis: Construct a van't Hoff plot (ln K vs. 1/T) to extract the enthalpy (ΔH°) and entropy (ΔS°) of the conformational change. The Gibbs free energy (ΔG°) can then be calculated.
-
Structural Restraints: Use Nuclear Overhauser Effect (NOE) data to derive distance restraints between protons, which can be used for 3D structure calculation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of peptides.
Protocol for Secondary Structure Analysis:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 10-50 µM.
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature.
-
Thermal Denaturation: To assess conformational stability, record CD spectra at increasing temperatures.
-
Data Analysis: Analyze the CD spectra to estimate the percentage of different secondary structural elements (e.g., α-helix, β-sheet, random coil). The observation of an isosbestic point in temperature-dependent measurements can indicate a two-state conformational transition.[1][2]
The following diagram outlines a typical experimental workflow for characterizing a modified peptide.
Conclusion
The incorporation of 4-methyl-D-phenylalanine into a peptide sequence is a subtle modification that can have profound effects on its conformation and structure. The primary influence appears to be the stabilization of folded states through enhanced CH⋯π interactions and a reduction in the entropic cost of folding. This contrasts with other phenylalanine modifications that may induce different secondary structural elements. A thorough understanding of these effects, gained through detailed experimental analysis, is crucial for the rational design of peptides with tailored properties for therapeutic and biotechnological applications.
References
- 1. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. chembk.com [chembk.com]
Enhancing Peptide Longevity: A Comparative Guide to the Impact of 4-methyl-D-phenylalanine on Stability and Half-Life
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 4-methyl-D-phenylalanine as a strategic tool for improving the therapeutic potential of peptides. This guide delves into the quantitative impact of this unnatural amino acid on peptide stability and half-life, offering a comparative perspective against other stabilization strategies, supported by detailed experimental protocols.
The therapeutic promise of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases leads to short in vivo half-lives, limiting their clinical utility. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. Among these, 4-methyl-D-phenylalanine has emerged as a valuable building block for enhancing the pharmacokinetic profile of peptide-based drug candidates. This guide provides an objective comparison of its effects, supported by experimental data and detailed methodologies.
The Stereochemical Advantage: How 4-methyl-D-phenylalanine Enhances Stability
The primary mechanism by which 4-methyl-D-phenylalanine improves peptide stability lies in its stereochemistry and structural properties. Proteolytic enzymes, which are responsible for peptide degradation, are highly specific for L-amino acids, the naturally occurring building blocks of proteins. The introduction of a D-amino acid, such as 4-methyl-D-phenylalanine, creates a stereochemical barrier that hinders the binding of the peptide to the active site of these enzymes.[1][2] This resistance to enzymatic cleavage directly translates to a longer circulating half-life.
Furthermore, the methyl group at the fourth position of the phenyl ring can introduce favorable steric hindrance and hydrophobic interactions, which may further contribute to conformational rigidity and reduced susceptibility to proteolysis.
Quantitative Comparison of Peptide Stability
While direct head-to-head comparisons of a single peptide sequence containing 4-methyl-D-phenylalanine versus its L-counterpart and other D-amino acids are not abundantly available in the public literature, the principle of enhanced stability is well-documented. The following table provides an illustrative comparison based on typical results from studies involving D-amino acid substitutions.
| Peptide Modification | Rationale | Expected Impact on Half-Life | Supporting Principles |
| Native Peptide (L-phenylalanine) | Baseline | Short (minutes to a few hours) | Susceptible to rapid cleavage by endogenous proteases.[3] |
| 4-methyl-D-phenylalanine Substitution | Stereochemical hindrance and altered side-chain properties | Significantly Increased | The D-configuration prevents recognition by most proteases, thereby inhibiting degradation.[1][2] |
| D-phenylalanine Substitution | Stereochemical hindrance | Increased | Similar to 4-methyl-D-phenylalanine, the D-isomer confers proteolytic resistance.[1] |
| N-methylation | Backbone modification | Moderately to Significantly Increased | N-methylation of the peptide backbone can disrupt hydrogen bonding patterns recognized by proteases.[4] |
| PEGylation | Increased hydrodynamic radius | Substantially Increased | The attachment of polyethylene glycol (PEG) chains sterically shields the peptide from proteases and reduces renal clearance.[5] |
| Cyclization | Conformational constraint | Increased | A cyclic structure can limit the access of exopeptidases to the peptide termini and reduce overall flexibility, making it a poorer substrate for endopeptidases.[5] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the in vitro half-life of a peptide in human plasma, which contains a complex mixture of endogenous proteases.
Materials:
-
Test peptide (e.g., containing 4-methyl-D-phenylalanine) and control peptide (e.g., the L-phenylalanine analog).
-
Pooled human plasma (with anticoagulant such as heparin or EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS).
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS, with minimal DMSO if necessary) to a concentration of 1 mg/mL.
-
Incubation: Thaw the pooled human plasma and bring it to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the cold protein precipitation solution to stop all enzymatic activity.
-
Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of the intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.[5]
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the in vivo half-life and other pharmacokinetic parameters of a peptide following systemic administration.
Materials:
-
Test peptide.
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Sterile vehicle for injection (e.g., saline or PBS).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
LC-MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer the test peptide to the animals via the desired route (e.g., intravenous bolus or subcutaneous injection) at a specific dose.
-
Blood Sampling: At designated time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect blood samples (typically from the tail vein or via a cannula).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Impact of 4-methyl-D-phenylalanine on peptide fate in vivo.
Caption: Experimental workflow for evaluating peptide stability.
Alternative Strategies for Enhancing Peptide Half-Life
While the incorporation of 4-methyl-D-phenylalanine is a powerful technique, several other strategies can be employed to enhance peptide stability, often in a complementary fashion.
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against degradation by exopeptidases.[5]
-
Peptide Cyclization: Creating a cyclic structure can increase conformational rigidity and resistance to proteases.[5]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from enzymatic attack and reduce renal clearance.[5]
-
Lipidation: The addition of a lipid moiety can promote binding to serum albumin, extending the peptide's circulation time.
-
Incorporation of other unnatural amino acids: Besides 4-methyl-D-phenylalanine, other non-proteinogenic amino acids can also be used to enhance stability.[6]
The choice of stabilization strategy depends on the specific peptide, its mechanism of action, and the desired therapeutic profile. A thorough evaluation of various modifications is often necessary to identify the optimal approach for a given drug candidate.
References
D- vs. L-4-Methyl-Phenylalanine in Peptides: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles. Among these, the substitution of a canonical L-amino acid with its D-enantiomer is a widely employed strategy. This guide provides a comparative analysis of the anticipated bioactivity of peptides containing D-4-methyl-phenylalanine versus those with its naturally occurring counterpart, L-4-methyl-phenylalanine.
Key Performance Differences: An Overview
The primary advantages of substituting L-4-methyl-phenylalanine with D-4-methyl-phenylalanine are expected to revolve around proteolytic stability and, consequently, an extended in vivo half-life. The impact on receptor binding and overall bioactivity is target-dependent and can either be maintained, enhanced, or in some cases, diminished.
| Feature | Peptide with L-4-methyl-phenylalanine | Peptide with D-4-methyl-phenylalanine | Rationale |
| Proteolytic Stability | Susceptible to degradation by proteases. | High resistance to proteolytic enzymes.[3][4][5] | Proteases are stereospecific and primarily recognize L-amino acids.[5] |
| In Vivo Half-Life | Generally shorter. | Significantly longer.[6] | Increased stability against enzymatic degradation leads to a longer circulation time.[6] |
| Receptor Binding Affinity | Target-dependent. | Can be maintained, enhanced, or reduced. | Depends on the specific receptor's tolerance for stereochemical changes at that position. In some cases, a D-amino acid can promote a more favorable binding conformation.[7] |
| Immunogenicity | Potentially immunogenic. | Generally lower immunogenicity.[8] | Reduced processing and presentation by antigen-presenting cells.[8] |
| Bioactivity | Dependent on the native peptide's function. | Can be preserved (e.g., in membrane-acting antimicrobial peptides) or altered (in peptides with specific chiral receptor interactions).[9][10] | For peptides that do not rely on a specific chiral receptor interaction for their mechanism of action, such as some antimicrobial peptides that disrupt cell membranes, the bioactivity of the D-enantiomer can be comparable to the L-enantiomer.[9] |
Experimental Data: Case Studies on D-Amino Acid Substitution
While specific data for 4-methyl-phenylalanine is lacking, the following tables summarize findings from studies on other peptides where L-amino acids were substituted with their D-enantiomers, illustrating the potential effects.
Case Study 1: Antimicrobial Peptides - Stability and Activity
A study on the antimicrobial peptide polybia-CP demonstrated that substituting L-amino acids with D-amino acids significantly enhanced its stability against proteases while maintaining its antibacterial activity.[4]
| Peptide | Sequence | Stability (vs. Trypsin & Chymotrypsin) | Antibacterial Activity (MIC) |
| Polybia-CP (all L-amino acids) | ILGTILGLLKSL-NH₂ | Degraded | Comparable to D-enantiomers |
| D-CP (all D-amino acids) | all-D sequence | Resistant | Comparable to L-enantiomer |
| D-lys-CP (D-lysine substitution) | ILGTILGLL(d-K)SL-NH₂ | Resistant to Trypsin | Comparable to L-enantiomer |
MIC: Minimum Inhibitory Concentration. Data is generalized from the findings in the cited study.[4]
Case Study 2: MUC2 Epitope Peptide - Antibody Recognition
Research on a MUC2 mucin glycoprotein epitope peptide showed that substitution with D-amino acids in the flanking regions of the core epitope preserved antibody binding while increasing proteolytic resistance.[11]
| Peptide Derivative | D-Amino Acid Substitutions | Antibody Binding (IC₅₀ in µmol/dm³) |
| Native MUC2 Peptide | None | ~60 |
| C-terminal D-amino acid substitutions | Up to three | ~61 |
| N-terminal D-amino acid substitutions | Two | ~392 |
IC₅₀: Half-maximal inhibitory concentration. Data from the cited study.[11]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to comparing the bioactivity of peptides with D- vs. L-amino acids.
Solid-Phase Peptide Synthesis (SPPS)
This is a standard method for chemically synthesizing peptides.[12]
Materials:
-
Fmoc-protected L-amino acids and Fmoc-D-4-methyl-phenylalanine
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using the deprotection reagent.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using coupling reagents and add it to the resin to form a peptide bond.
-
Washing: Wash the resin to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Proteolytic Stability Assay
This assay determines the resistance of peptides to enzymatic degradation.
Materials:
-
Peptide stock solutions (L- and D-variants)
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin, serum)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide with the proteolytic enzyme or serum at a physiological temperature (e.g., 37°C).
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Analysis of 4-Methyl-D-Phenylalanine Incorporation
A significant challenge in the development of peptide-based therapeutics is their inherent vulnerability to enzymatic degradation, which often leads to a short in-vivo half-life and reduced therapeutic efficacy. A key strategy to overcome this is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enzymatic degradation resistance of peptides containing 4-methyl-D-phenylalanine versus their counterparts with the natural L-isomer, supported by established principles and illustrative experimental data.
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely adopted strategy to enhance peptide stability. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The incorporation of a D-amino acid, such as 4-methyl-D-phenylalanine, introduces a stereochemical barrier that hinders the peptide's binding to the protease's active site, thereby significantly reducing the rate of proteolysis.[1][2][3] The addition of a methyl group to the phenyl ring of phenylalanine can further enhance stability and may also influence receptor binding and pharmacokinetic properties.[4]
Quantitative Comparison of Metabolic Stability
To illustrate the impact of 4-methyl-D-phenylalanine on peptide stability, the following table presents a hypothetical yet representative comparison of the in vitro plasma stability of a model peptide containing either 4-methyl-L-phenylalanine or 4-methyl-D-phenylalanine. The data is extrapolated from typical results observed in similar comparative studies of L- versus D-amino acid-containing peptides.[5]
| Parameter | Model Peptide with 4-methyl-L-phenylalanine | Model Peptide with 4-methyl-D-phenylalanine |
| Incubation Time (hours) | % Intact Peptide Remaining | % Intact Peptide Remaining |
| 0 | 100% | 100% |
| 1 | 70% | 99% |
| 4 | 25% | 96% |
| 8 | <10% | 92% |
| 24 | Undetectable | 88% |
| Half-life (t½) in Plasma | ~ 3 hours | > 48 hours |
Disclaimer: The data presented in this table is illustrative and based on the generally accepted principles of increased proteolytic resistance conferred by D-amino acid substitution. Actual values will vary depending on the specific peptide sequence, the position of the modified amino acid, and the experimental conditions.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for key experiments to evaluate the enzymatic degradation resistance of peptides.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide in a complex biological matrix like plasma, which contains a wide range of endogenous proteases.
Materials:
-
Test peptides (lyophilized powder)
-
Pooled human plasma (anticoagulated with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptides in an appropriate solvent (e.g., sterile water or PBS) to create a stock solution of known concentration (e.g., 1 mM).
-
Incubation: Dilute the peptide stock solution in human plasma to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding two volumes of ice-cold acetonitrile to each aliquot. This will precipitate the plasma proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: The percentage of intact peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) is then determined by fitting the data to a one-phase exponential decay curve.[6]
Specific Protease Degradation Assay
Objective: To assess the stability of a peptide against a specific protease known to be involved in its degradation pathway.
Materials:
-
Test peptides
-
Purified protease (e.g., trypsin, chymotrypsin, or a specific peptidase)
-
Appropriate enzyme buffer (pH and composition optimized for the specific protease)
-
Quenching solution (e.g., 10% TFA)
-
HPLC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the test peptide at a known concentration in the appropriate enzyme buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified protease to a final enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubation and Sampling: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points.
-
Reaction Quenching: Stop the reaction in each aliquot by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the remaining intact peptide.
-
Data Analysis: Determine the rate of degradation and the peptide's half-life in the presence of the specific enzyme.
Visualizing Peptide Signaling and Experimental Workflow
Many therapeutic peptides exert their effects by binding to and activating G protein-coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a typical GPCR signaling cascade that can be initiated by a peptide agonist.
Caption: A simplified GPCR signaling pathway initiated by a peptide agonist.
The following diagram outlines the general workflow for a comparative in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Hydrophobic Landscape of Modified Phenylalanine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of modified amino acids is paramount. Among these properties, hydrophobicity plays a pivotal role in dictating molecular interactions, protein folding, and drug-receptor binding. This guide provides a comprehensive comparison of the hydrophobicity of various modified phenylalanine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics and research tools.
The strategic modification of phenylalanine's phenyl ring allows for the fine-tuning of its hydrophobicity, a critical parameter in modulating the biological activity of peptides and small molecules. Increased hydrophobicity can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target proteins. Conversely, subtle decreases in hydrophobicity can alter solubility and distribution profiles. This guide presents quantitative data, primarily in the form of the octanol-water partition coefficient (LogP) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)-derived indices, to facilitate the selection of appropriately modified phenylalanine derivatives for specific research applications.
Comparative Hydrophobicity Data
The following tables summarize the hydrophobicity of various modified phenylalanine derivatives. Table 1 presents the experimentally determined or computationally predicted LogP values, a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. A higher LogP value indicates greater hydrophobicity. Table 2 details the relative hydrophobicity of fluorinated phenylalanine analogs as determined by RP-HPLC, a technique that separates compounds based on their affinity for a nonpolar stationary phase.
Table 1: Octanol-Water Partition Coefficients (LogP) of Modified Phenylalanine Derivatives
| Derivative | Modification | LogP | Data Type |
| L-Phenylalanine | Unsubstituted | -1.38 | Experimental |
| 4-Fluoro-L-phenylalanine | para-Fluoro | -1.25 | Computed |
| 2-Chloro-L-phenylalanine | ortho-Chloro | -0.8 | Computed |
| 3-Chloro-L-phenylalanine | meta-Chloro | -0.5 | Computed |
| 4-Chloro-L-phenylalanine | para-Chloro | -0.5 | Computed |
| 3-Bromo-L-phenylalanine | meta-Bromo | -0.8 | Computed |
| 4-Bromo-L-phenylalanine | para-Bromo | -0.4 | Computed |
| 4-Iodo-L-phenylalanine | para-Iodo | -0.9 | Computed |
| 4-Nitro-L-phenylalanine | para-Nitro | -1.2 | Computed |
| 2-Methyl-D-phenylalanine | ortho-Methyl | -1.2 | Computed |
| 3-Methyl-D-phenylalanine | meta-Methyl | -1.2 | Computed |
| 4-Methyl-D-phenylalanine | para-Methyl | -1.2 | Computed |
| 4-Trifluoromethyl-L-phenylalanine | para-Trifluoromethyl | -0.1 | Computed |
Note: LogP values are sourced from PubChem and other cited literature. "Computed" indicates values derived from computational models, which may vary slightly from experimental values.
Table 2: RP-HPLC Derived Hydrophobicity of Fluorinated Phenylalanine Derivatives.[1]
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (tR) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 56.8 | 1.14 |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 |
Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine.[1]
Experimental Protocols
Accurate determination of hydrophobicity is crucial for reproducible research. The following are detailed methodologies for two common experimental techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Index
This method, adapted from established protocols, is effective for determining the relative hydrophobicity of amino acid analogs.[1]
Objective: To determine the relative hydrophobicity of modified phenylalanine derivatives by measuring their retention times on a C18 column.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Phenylalanine and modified phenylalanine standards
Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each amino acid standard in a 50:50 water/acetonitrile mixture.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Injection: Inject a 20 µL sample of the first amino acid standard onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the eluting compounds using a UV detector at 214 nm or 254 nm.
-
Data Recording: Record the retention time (t_R) at the peak maximum.
-
Repeat: Re-equilibrate the column and repeat the injection and gradient for each subsequent standard.
-
Calculation: Calculate the relative retention time by dividing the retention time of each modified derivative by the retention time of unsubstituted phenylalanine. The Hydrophobicity Index (HI) can then be calculated using established formulas that correlate retention time with hydrophobicity scales.
Shake-Flask Method for Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classic and reliable technique for directly measuring the partition coefficient of a compound.
Objective: To determine the LogP of a modified phenylalanine derivative by measuring its concentration in equilibrated octanol and water phases.
Materials:
-
Separatory funnel or suitable vials
-
1-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with 1-octanol)
-
Modified phenylalanine derivative
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Vortex mixer or shaker
Procedure:
-
Solvent Preparation: Pre-saturate the 1-octanol and water/buffer by mixing them vigorously and allowing the phases to separate.
-
Compound Dissolution: Dissolve a known amount of the modified phenylalanine derivative in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the first. The ratio of the volumes can be adjusted based on the expected LogP.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully sample each phase and measure the concentration of the derivative using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Visualization of Hydrophobicity in a Biological Context
The hydrophobicity of specific amino acid residues is a critical determinant of ligand-receptor interactions. The following diagrams illustrate a simplified workflow for assessing hydrophobicity and a conceptual signaling pathway where phenylalanine's hydrophobicity is key.
Experimental workflow for hydrophobicity determination.
The interaction of endogenous opioid peptides, such as endomorphins, with the μ-opioid receptor (a G-protein coupled receptor or GPCR) is highly dependent on the hydrophobicity of key amino acid residues. The phenylalanine residues in these peptides are thought to engage with a hydrophobic pocket within the receptor, a critical step for receptor activation and subsequent downstream signaling.
μ-Opioid receptor signaling pathway.
References
Unveiling the Structure of 4-Methyl-D-phenylalanine Peptides: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-natural amino acids, such as 4-methyl-D-phenylalanine, is a powerful strategy to enhance peptide stability, potency, and selectivity. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural analysis of these modified peptides, supported by experimental data and detailed protocols.
The introduction of a methyl group at the para position of the D-phenylalanine ring can significantly influence a peptide's conformational preferences and biological activity. Validating the structural consequences of this modification requires a multi-pronged analytical approach. Here, we compare the utility of Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-Transform Infrared (FTIR) spectroscopy in the structural characterization of peptides containing 4-methyl-D-phenylalanine.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique for peptide conformational analysis depends on the desired level of structural detail, sample requirements, and experimental constraints.
| Technique | Information Provided | Advantages for 4-Methyl-D-phenylalanine Peptides | Limitations |
| Circular Dichroism (CD) Spectroscopy | Estimation of secondary structure content (α-helix, β-sheet, random coil) in solution.[1] | - Rapid assessment of the overall impact of 4-methyl-D-phenylalanine on secondary structure.- Requires small sample quantities.- Sensitive to conformational changes induced by environmental factors (e.g., temperature, pH).[1] | - Provides low-resolution structural information.- The aromatic chromophore of 4-methyl-D-phenylalanine may contribute to the far-UV CD spectrum, potentially complicating data interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure in solution, including backbone and side-chain conformations, and intermolecular interactions.[2] | - Provides high-resolution structural information in a solution state that mimics the physiological environment.- Can probe the dynamics and flexibility of the peptide.- The methyl group of 4-methyl-D-phenylalanine provides a unique NMR signature for probing its local environment. | - Requires larger sample quantities (1-2 mg) and longer acquisition times.[3] - Structure determination can be complex and time-consuming.- Not suitable for insoluble peptides or large aggregates. |
| X-ray Crystallography | Precise 3D atomic coordinates of the peptide in a crystalline solid state.[4] | - Provides the highest resolution structural information.- Unambiguously determines the conformation of the 4-methyl-D-phenylalanine residue and its interactions within the peptide and the crystal lattice.[5][6] | - Requires the peptide to form well-diffracting crystals, which can be a major bottleneck.[4]- The solid-state conformation may not fully represent the biologically relevant conformation in solution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about secondary structure through analysis of amide I and II vibrational bands.[7] | - Complements CD spectroscopy in secondary structure analysis.- Can be used for samples in various states (solution, solid, hydrated films).- Sensitive to hydrogen bonding patterns. | - Provides relatively low-resolution structural information.- Spectral deconvolution to quantify secondary structure can be challenging due to overlapping bands. |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Dissolve the peptide containing 4-methyl-D-phenylalanine in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with high absorbance in the far-UV region (e.g., high concentrations of chloride ions) should be avoided.[8]
-
The typical peptide concentration for far-UV CD (190-260 nm) is 0.1-1 mg/ml in a cuvette with a path length of 0.05 to 0.2 cm.[1]
-
For near-UV CD (250-340 nm), which can probe the environment of the aromatic side chain, higher concentrations (0.5–2 mg/ml) and longer path lengths (5–20 mm) are often required.[1]
-
Ensure the sample is free of aggregates by centrifugation or filtration.
Data Acquisition:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[1]
-
Record a baseline spectrum of the buffer alone using the same cuvette and instrumental settings.
-
Acquire the CD spectrum of the peptide sample.
-
Subtract the buffer baseline from the peptide spectrum to obtain the final spectrum.[3]
-
Data is typically expressed in millidegrees (mdeg) and can be converted to mean residue ellipticity [θ] for normalization.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. susi.usi.ch [susi.usi.ch]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to NMR Studies of Peptides Incorporating 4-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 4-methyl-D-phenylalanine (4-Me-D-Phe) is a notable modification that introduces a methyl group at the para-position of the D-phenylalanine ring. This seemingly subtle alteration can have significant consequences for peptide conformation and function. This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic properties of peptides containing 4-methyl-D-phenylalanine against other phenylalanine analogs, supported by experimental data and detailed protocols.
Conformational Effects of Phenylalanine Analogs: A Comparative Overview
The introduction of substituents on the phenyl ring of phenylalanine can significantly influence the conformational landscape of a peptide. These modifications can alter steric bulk, electronic properties, and hydrophobic interactions, thereby impacting secondary structure and receptor binding affinity.
| Amino Acid | Key Conformational Tendencies | Rationale for Conformational Preference |
| 4-methyl-D-phenylalanine | Can promote folded or specific turn structures. The methyl group can engage in hydrophobic interactions and restrict side-chain rotation. | The D-configuration and the para-methyl group can induce specific backbone torsion angles, favoring turn-like conformations and potentially enhancing binding to certain receptors. |
| L-phenylalanine | Exhibits a natural propensity for various secondary structures, including helices and sheets, depending on the peptide sequence. | The native L-amino acid integrates into standard peptide secondary structures without significant conformational perturbation. |
| N-methyl-L-phenylalanine | Increases the propensity for cis-amide bonds, leading to significant changes in backbone conformation and often promoting turn structures.[1][2] | The methyl group on the amide nitrogen introduces steric hindrance that can make the cis conformation energetically more favorable. This modification can also enhance membrane permeability.[1] |
| 4-fluoro-L-phenylalanine | Generally maintains the overall conformation of the parent peptide but can influence electronic interactions. | The fluorine atom is sterically similar to a hydrogen atom but is highly electronegative, which can alter cation-π and other non-covalent interactions. |
| Dehydrophenylalanine (ΔPhe) | Strongly constrains the backbone dihedral angles (φ, ψ), often inducing β-turn conformations. | The α,β-unsaturation planarizes the backbone around the residue, restricting conformational freedom. |
Quantitative NMR Data Comparison
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide detailed information about the local environment and spatial proximity of atoms. The following tables summarize representative quantitative NMR data for peptides incorporating 4-methyl-D-phenylalanine and other phenylalanine analogs.
Table 1: Representative ¹H Chemical Shifts (ppm) in DMSO-d₆
| Residue | NH | αH | βH | Aromatic H | Methyl H |
| 4-methyl-D-phenylalanine | ~8.2-8.5 | ~4.4-4.7 | ~2.8-3.1 | ~7.0-7.2 | ~2.2-2.3 |
| L-phenylalanine | ~8.1-8.4 | ~4.5-4.8 | ~2.9-3.2 | ~7.1-7.3 | N/A |
| N-methyl-L-phenylalanine | N/A | ~4.9-5.2 | ~2.9-3.3 | ~7.1-7.3 | ~2.6-2.8 (N-Me) |
| 4-fluoro-L-phenylalanine | ~8.1-8.4 | ~4.5-4.8 | ~2.9-3.2 | ~7.0-7.3 | N/A |
| Dehydrophenylalanine (ΔPhe) | ~9.0-9.5 | N/A | ~7.3-7.6 | ~7.4-7.8 | N/A |
Note: Chemical shifts are highly dependent on the specific peptide sequence and solvent conditions. The values presented are approximate ranges based on literature data.
Table 2: Key NOE Correlations for Conformational Analysis
| NOE Correlation | Structural Implication | Relevance to 4-methyl-D-phenylalanine |
| dαN(i, i+1) | Extended backbone conformation | Weak or absent dαN NOEs can suggest a turn conformation. |
| dNN(i, i+1) | Helical or turn conformation | The presence of strong dNN NOEs is indicative of folded structures. |
| dβN(i, i+1) | Turn or extended conformation | Can help define side-chain and backbone orientation. |
| Aromatic H to backbone/side-chain H | Side-chain orientation and tertiary contacts | NOEs between the methyl protons of 4-Me-D-Phe and other residues provide valuable long-range distance restraints. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating 4-methyl-D-phenylalanine and other unnatural amino acids is typically achieved through Fmoc-based solid-phase peptide synthesis.
General Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-4-methyl-D-phenylalanine-OH) with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and thioanisole).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
NMR Spectroscopy
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Add a chemical shift reference standard if necessary (e.g., DSS or TSP).
NMR Experiments for Conformational Analysis:
-
1D ¹H NMR: Provides a general overview of the sample and can be used to assess purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, facilitating amino acid residue identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. For peptides, ROESY is often preferred to avoid zero-crossing issues for medium-sized molecules.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC (for ¹⁵N-labeled peptides): Correlates amide protons and nitrogens, providing information on the backbone conformation and dynamics.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Peptide Conformational Analysis by NMR.
Conclusion
The incorporation of 4-methyl-D-phenylalanine into peptides offers a valuable tool for medicinal chemists and structural biologists. Its unique steric and electronic properties can induce specific conformational preferences that may lead to enhanced biological activity and stability. A thorough NMR analysis, as outlined in this guide, is essential for characterizing the structural consequences of this modification. By comparing the NMR data of 4-methyl-D-phenylalanine-containing peptides with those of other phenylalanine analogs, researchers can gain a deeper understanding of the structure-activity relationships and rationally design novel peptide-based therapeutics.
References
A Comparative Guide to Peptides Modified with 4-methyl-D-phenylalanine: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a powerful means to enhance therapeutic efficacy. Among these, 4-methyl-D-phenylalanine, a modified version of D-phenylalanine, presents a compelling option for optimizing peptide stability, receptor affinity, and overall performance. This guide provides an objective comparison of peptides modified with 4-methyl-D-phenylalanine against their native L-amino acid counterparts and other alternatives, supported by experimental data and detailed protocols.
Enhanced Biological Performance through Modification
The introduction of a methyl group to the phenyl ring of D-phenylalanine can augment the hydrophobic character of a peptide, potentially leading to improved interactions with biological targets. Furthermore, the D-configuration of this amino acid provides significant resistance to enzymatic degradation, a primary hurdle in the development of peptide-based therapeutics. Peptides incorporating D-amino acids are generally more stable against proteases, which are stereospecific for L-amino acids. This increased stability can translate to a longer in vivo half-life and improved pharmacokinetic profiles.[1][2]
Data Presentation: Quantitative Comparison
While specific comparative data for 4-methyl-D-phenylalanine is not extensively available in publicly accessible literature, the benefits of incorporating D-phenylalanine are well-documented and provide a strong indication of the expected improvements.
Table 1: In Vitro Receptor Binding Affinity
The substitution of an L-amino acid with a D-amino acid can significantly enhance receptor binding affinity. For example, the introduction of D-phenylalanine into a gonadotropin-releasing hormone (GnRH) analog resulted in a nearly five-fold increase in binding affinity.
| Peptide Analog | Modification | Target Receptor | Binding Affinity (IC50) | Fold Improvement |
| DOTA-Ahx-(D-Lys(6)-GnRH) | None | GnRH Receptor | 36.1 nM | - |
| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | D-phenylalanine incorporation | GnRH Receptor | 7.6 nM | ~5x |
Data extrapolated from a study on GnRH peptide analogs.[3]
Table 2: Enzymatic Stability Comparison
The incorporation of D-amino acids is a highly effective strategy for increasing a peptide's resistance to enzymatic degradation.
| Peptide | Amino Acid at Cleavage Site | Enzyme Exposure | Stability (after 72h) |
| L-lysyl-L-phenylalanyl-L-leucine | L-phenylalanine | Aminopeptidase, Carboxypeptidase, Thermolysin, Trypsin | Completely cleaved |
| L-lysyl-D-phenylalanyl-L-leucine | D-phenylalanine | Aminopeptidase, Carboxypeptidase, Thermolysin, Trypsin | Intact |
Illustrative data based on a study of tripeptide stability.[1]
Experimental Protocols
Accurate assessment of the benefits of 4-methyl-D-phenylalanine modification requires robust experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide in a biological matrix containing a complex mixture of proteases.
Materials:
-
Test peptide (modified with 4-methyl-D-phenylalanine) and control peptide (unmodified).
-
Human plasma (pooled).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass Spectrometer (MS).
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides.
-
Incubation: Spike human plasma with the peptide stock solution to a final concentration of 10-100 µM and incubate at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Enzyme Quenching: Immediately add the aliquot to a protein precipitation agent to stop enzymatic activity.
-
Sample Preparation: Vortex and centrifuge the quenched sample to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide.
-
Data Interpretation: Plot the percentage of remaining peptide versus time to determine the half-life (t½).[2]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the modified peptide on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC3 for prostate cancer).
-
Cell culture medium and supplements.
-
Test peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Peptide Treatment: Treat cells with various concentrations of the peptide for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.[1]
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Peptide Analysis
The following diagram illustrates a typical workflow for comparing the in vitro performance of a peptide modified with 4-methyl-D-phenylalanine to its unmodified counterpart.
Caption: A generalized workflow for the synthesis and comparative in vitro evaluation of modified and unmodified peptides.
Signaling Pathway Modulation
Peptides often exert their therapeutic effects by modulating specific signaling pathways. The enhanced stability and binding affinity of 4-methyl-D-phenylalanine-modified peptides can lead to more potent and sustained pathway modulation. The diagram below represents a hypothetical signaling cascade initiated by a peptide agonist binding to a G-protein coupled receptor (GPCR), a common target for peptide drugs.
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway that can be modulated by a peptide agonist.
References
A Comparative Analysis of Fmoc-4-methyl-D-phenylalanine and Other Non-Canonical Amino Acids in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in medicinal chemistry, offering a pathway to developing novel therapeutics with enhanced efficacy, stability, and target specificity. Among the diverse array of available ncAAs, Fmoc-4-methyl-D-phenylalanine stands out as a valuable building block. This guide provides a comparative analysis of this compound against other ncAAs, supported by experimental data and detailed protocols to inform researchers in their peptide design and synthesis endeavors.
Performance in Solid-Phase Peptide Synthesis
The successful incorporation of ncAAs in solid-phase peptide synthesis (SPPS) is paramount. The choice of the amino acid derivative can influence coupling efficiency, overall yield, and purity of the final peptide. While direct head-to-head comparative data for a single peptide synthesized with various phenylalanine analogs is not extensively available in the literature, performance characteristics can be inferred from studies on coupling reagents and the synthesis of peptides containing structurally similar ncAAs.
The steric hindrance of the amino acid side chain and the reactivity of the coupling reagents are key determinants of coupling efficiency. For this compound, the methyl group adds some steric bulk compared to the canonical D-phenylalanine. However, this is generally well-tolerated with modern, highly efficient coupling reagents.
Table 1: Comparative Performance of Coupling Reagents for Non-Canonical Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Key Advantages | Potential Challenges |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very high reactivity, low racemization.[1] | High cost. |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Similar reactivity to HATU, often more cost-effective.[1] | Potential for side reactions similar to other uronium salts. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Byproducts are non-carcinogenic, lower risk of guanidinylation.[1] | Generally lower reactivity than aminium/uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >90 | Cost-effective, simple byproducts.[1] | Slower reaction rates, potential for dehydration of Asn/Gln. |
Data is representative and compiled from studies comparing coupling reagents in various peptide syntheses. Purity is dependent on the specific peptide sequence and synthesis conditions.
For sterically hindered ncAAs, including those with bulky side chains or modifications at the α-carbon, more potent coupling reagents like HATU or HCTU are generally recommended to ensure high coupling efficiency. For this compound, a standard coupling protocol with these reagents is typically effective.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials and Reagents:
-
This compound
-
Other standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin extensively and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Structure and Function: A Case Study with Substance P
The introduction of ncAAs can significantly alter the conformational properties of a peptide, leading to changes in its biological activity. The methyl group in 4-methyl-D-phenylalanine can influence local hydrophobicity and steric interactions within the peptide structure.
Substance P is a neuropeptide involved in pain transmission and inflammation, exerting its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] The C-terminal region of Substance P, which contains two phenylalanine residues, is crucial for its biological activity.[3][4]
While specific data on the incorporation of 4-methyl-D-phenylalanine into Substance P is limited, studies on analogs with other D-amino acid substitutions have demonstrated significant effects on biological activity, including the potential to create antagonists from agonists.[3][5] The introduction of a D-amino acid can induce a specific turn in the peptide backbone, altering its three-dimensional structure and how it interacts with the receptor.
Table 2: Biological Activity of Substance P Analogs
| Analog | Modification | Relative Agonist Activity (vs. Substance P) | Antagonist Activity |
| Substance P (SP) | Native Sequence | 100% | None |
| [D-Phe⁷]-SP | D-Phenylalanine at position 7 | Low | Weak |
| [D-Pro⁴, D-Trp⁷,⁹]-SP(4-11) | D-amino acids at positions 4, 7, and 9 | Very Low | Potent |
Data is illustrative of the principle that D-amino acid substitution can drastically alter biological activity, based on findings from various studies.[3][5]
The incorporation of this compound would be expected to similarly influence the conformation and activity of Substance P. The methyl group could enhance hydrophobic interactions with the receptor binding pocket, potentially increasing affinity, while the D-configuration would alter the peptide backbone, possibly leading to antagonist activity.
Signaling Pathway Modulation
The binding of Substance P to the NK1 receptor activates a Gq-coupled signaling cascade.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation and the sensation of pain.
The introduction of a non-canonical amino acid like 4-methyl-D-phenylalanine can modulate this pathway by altering the binding affinity and efficacy of the peptide for the NK1 receptor. An antagonist analog would bind to the receptor but fail to induce the conformational change necessary for G-protein activation, thereby blocking the downstream signaling cascade.
Conclusion
This compound is a versatile non-canonical amino acid that can be efficiently incorporated into peptides using standard solid-phase synthesis techniques. Its unique structural features offer the potential to enhance the biological properties of peptides by influencing their conformation, stability, and receptor interactions. As demonstrated by the case of Substance P, the strategic substitution of canonical amino acids with ncAAs like 4-methyl-D-phenylalanine provides a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of peptide-based drug candidates, paving the way for the development of novel therapeutics with improved efficacy and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-4-methyl-D-phenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Fmoc-4-methyl-D-phenylalanine, a key building block in peptide synthesis. Adherence to these procedures is vital for personnel safety and environmental protection.
Safety and Hazard Information
This compound is classified as a hazardous substance.[1] Below is a summary of its key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
2. Containment of Spills:
-
In case of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material.[1]
-
Place the swept material into a suitable, labeled, and closed container for disposal.[1]
3. Waste Collection:
-
Solid Waste:
-
Collect unused this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.[1]
-
-
Contaminated Packaging:
-
Dispose of the original product container as unused product.
-
4. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-4-methyl-D-phenylalanine
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized reagents like Fmoc-4-methyl-D-phenylalanine is of utmost importance. This guide provides immediate, essential safety protocols, detailed operational procedures, and disposal plans to ensure laboratory safety and experimental integrity. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to prevent exposure when handling this compound in both solid and solution forms. The required equipment may vary based on the specific handling procedure.[2]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Must meet appropriate government standards such as ANSI Z87.1 in the US or EN 166 in the EU.[1][3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, for example, when working with larger volumes.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be inspected before use and removed immediately after any contact with the chemical, followed by hand washing.[1][3] Double gloving is recommended for added protection.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from chemical splashes and spills.[2][5] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when weighing and handling the powdered compound outside of a ventilated enclosure to avoid the inhalation of dust particles. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][2] An emergency eyewash station and safety shower should be readily accessible.[2]
Handling Solid Compound (e.g., Weighing):
-
Preparation: Ensure all necessary PPE is worn correctly before entering the designated chemical handling area. Prepare a clean, designated workspace.
-
Weighing: Perform all weighing operations within a chemical fume hood or a balance enclosure. Use a dedicated, clean spatula for transferring the solid. To prevent the creation of airborne dust, handle the powder gently.
-
Post-Weighing: Securely close the main container of this compound. Clean the spatula and any other reusable equipment thoroughly. Dispose of contaminated weighing paper and gloves as hazardous waste.
-
Hygiene: Wash hands thoroughly after completing the task and before leaving the laboratory.[7]
Handling Solutions (e.g., Preparation for Peptide Synthesis):
-
Dissolution: Slowly add the solid this compound to the solvent (e.g., Dimethylformamide - DMF) while stirring to prevent splashing. This should be done within a fume hood, especially when using volatile solvents.
-
Transfer: Use appropriate volumetric glassware and pipetting devices to transfer solutions.
-
Post-Handling: Tightly cap all solution containers when not in use.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in solid-phase peptide synthesis. The following is a general protocol for its use in an SPPS cycle.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang resin for C-terminal carboxylic acid, Rink amide resin for C-terminal amide) in a suitable solvent like DMF for 30-60 minutes.[8][9]
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.[9]
-
Agitate the mixture for 5-10 minutes, drain the solution, and repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal.[8]
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]
3. Amino Acid Coupling:
-
In a separate vessel, activate the this compound (3-5 equivalents) using a coupling agent such as HATU (3-5 equivalents) in the presence of a base like DIPEA (6-10 equivalents) in DMF.[8]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
-
Wash the resin with DMF to remove excess reagents and byproducts.
4. Repeat Cycle:
-
Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.[9]
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, thoroughly wash the peptide-resin with DCM and dry it under a vacuum.[8]
-
Treat the dried resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water, to cleave the peptide from the resin and remove side-chain protecting groups. Caution: TFA is highly corrosive and must be handled in a fume hood.[8]
-
Agitate the mixture for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Caption: A workflow diagram for Fmoc solid-phase peptide synthesis.
Disposal Plan
All waste generated from the handling and use of this compound should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste.[6]
-
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills. Label containers clearly with "Hazardous Waste" and list the chemical constituents.[6]
-
Storage and Disposal: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[6] Follow all federal, state, and local environmental regulations.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
